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  • Product: (1-Cyanocyclohexyl)methanesulfonyl chloride
  • CAS: 1461715-46-7

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of (1-Cyanocyclohexyl)methanesulfonyl Chloride in Drug Discovery

Executive Summary & Strategic Context In contemporary medicinal chemistry, the transition from flat, two-dimensional aromatic rings to sp³-enriched, three-dimensional scaffolds is a proven strategy for improving the clin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In contemporary medicinal chemistry, the transition from flat, two-dimensional aromatic rings to sp³-enriched, three-dimensional scaffolds is a proven strategy for improving the clinical success rates of drug candidates. Among these novel 3D frameworks, spirocyclic γ-sultams (cyclic sulfonamides) have emerged as highly desirable pharmacophores. They offer exceptionally low basicity, enhanced aqueous solubility, and robust stability against protease-catalyzed degradation[1].

(1-Cyanocyclohexyl)methanesulfonyl chloride (CAS: 1461715-46-7) is a critical, bifunctional building block designed specifically to unlock these spirocyclic architectures. As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a highly engineered precursor. By juxtaposing a highly electrophilic sulfonyl chloride group with a reducible nitrile moiety on a rigid cyclohexane ring, this compound provides a direct, albeit chemically demanding, vector toward complex spiro-fused heterocycles[2].

Physicochemical Profile and Structural Data

Understanding the baseline physicochemical properties of (1-cyanocyclohexyl)methanesulfonyl chloride is essential for proper handling, storage, and reaction optimization. The compound isolates as a colorless solid at room temperature and possesses a tightly defined melting point, making it suitable for precise stoichiometric additions in library synthesis[1].

Quantitative Data Summary
PropertyValue / Description
Chemical Name (1-Cyanocyclohexyl)methanesulfonyl chloride
CAS Number 1461715-46-7[3]
Molecular Formula C₈H₁₂ClNO₂S[4]
Molecular Weight 221.70 g/mol
Physical State Colorless solid[1]
Melting Point 55–56 °C[1]
SMILES String C1CCC(CC1)(CS(=O)(=O)Cl)C#N
EC Number 872-437-2[4]

Mechanistic Causality: The "Fluoride-First" Strategy

A common pitfall in utilizing bifunctional sulfonyl chlorides is attempting a direct reductive cyclization. If one were to subject (1-cyanocyclohexyl)methanesulfonyl chloride directly to strong reducing agents (such as NaBH₄) to convert the nitrile to an amine, the highly reactive sulfonyl chloride (-SO₂Cl) group would prematurely degrade, undergo uncontrolled reduction, or hydrolyze.

The Causality of the Workflow: To bypass this thermodynamic instability, the synthetic logic dictates a mandatory halogen exchange. The sulfonyl chloride must first be converted into a sulfonyl fluoride (-SO₂F). Sulfonyl fluorides are uniquely stable to reductive conditions (a principle heavily leveraged in SuFEx click chemistry) but remain highly reactive toward primary amines via intramolecular attack[5]. By masking the electrophile as a fluoride, we can safely reduce the nitrile group, generating an amine that spontaneously cyclizes to form the target spirocyclic γ-sultam[2].

Experimental Workflows & Protocols

The following self-validating protocols detail the two-stage conversion of (1-cyanocyclohexyl)methanesulfonyl chloride into a biologically relevant spirocyclic sultam.

Protocol A: Halogen Exchange (Synthesis of the Sulfonyl Fluoride)

Objective: Stabilize the electrophilic center prior to reduction.

  • Preparation: Dissolve (1-cyanocyclohexyl)methanesulfonyl chloride (1.0 equivalent) in a biphasic mixture of acetonitrile and water (typically 4:1 v/v).

  • Reagent Addition: Add Potassium bifluoride (KHF₂, 3.0 equivalents) to the solution. Note: KHF₂ is chosen over standard KF due to its enhanced solubility and superior fluorinating kinetics in aqueous-organic mixtures.

  • Reaction: Stir the mixture vigorously at room temperature for 12–16 hours. Monitor the complete consumption of the starting material via TLC or LC-MS.

  • Workup: Dilute the reaction with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: The resulting (1-cyanocyclohexyl)methanesulfonyl fluoride should be used in the next step without extensive chromatography, as it is generally obtained in high purity (>90%).

Protocol B: One-Pot Reductive Cyclization

Objective: Reduce the nitrile to an amine to trigger spontaneous intramolecular sulfonylation.

  • Catalyst Complexation: Dissolve the intermediate sulfonyl fluoride (1.0 equivalent) in anhydrous methanol. Add Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 0.1 to 1.0 equivalent depending on substrate sterics)[2].

  • Reduction (Critical Step): Cool the reaction vessel to 0 °C. Carefully add Sodium borohydride (NaBH₄, 4.0 to 6.0 equivalents) in small portions.

    • Scientific Insight: The addition of NaBH₄ to NiCl₂ generates nickel boride (Ni₂B) in situ, which acts as a highly active catalytic surface for the directed reduction of the nitrile group, while leaving the robust sulfonyl fluoride intact[5].

  • Cyclization: Allow the reaction to warm to room temperature and stir for 24 hours. The newly formed primary amine will spontaneously attack the adjacent sulfonyl fluoride, releasing HF and forming the stable sultam ring.

  • Quench and Isolation: Quench the reaction carefully with water. Extract the aqueous phase with dichloromethane (CH₂Cl₂). Dry the combined organic layers, concentrate, and purify via flash column chromatography to yield the pure spirocyclic γ-sultam.

Reaction Pathway Visualization

The logical progression of the chemical transformations described above is mapped in the following pathway.

Pathway Node1 (1-Cyanocyclohexyl)methanesulfonyl chloride Electrophilic Precursor Node2 Halogen Exchange Reagent: KHF2 Node1->Node2 Node3 (1-Cyanocyclohexyl)methanesulfonyl fluoride Stable Intermediate Node2->Node3 Node4 Nitrile Reduction Reagents: NaBH4 / NiCl2·6H2O Node3->Node4 Node5 Primary Amine Formation (Generated In Situ) Node4->Node5 Node6 Intramolecular Sulfonylation (Spontaneous Cyclization) Node5->Node6 Node7 Spirocyclic γ-Sultam 3D Drug Scaffold Node6->Node7

Reaction pathway from (1-cyanocyclohexyl)methanesulfonyl chloride to spirocyclic γ-sultam.

Applications in Drug Development

The ultimate value of (1-cyanocyclohexyl)methanesulfonyl chloride lies in the pharmacological profile of its downstream products. Spirocyclic sultams generated from this precursor are highly prized in lead optimization campaigns for several reasons:

  • Metabolic Stability: Unlike standard amides or esters, the cyclic sulfonamide linkage is highly resistant to enzymatic cleavage by proteases and esterases[1].

  • Favorable Physicochemistry: The high sp³ character (fraction of sp³ hybridized carbons) introduced by the spiro-cyclohexyl ring improves aqueous solubility and reduces off-target promiscuity, a common issue with flat, lipophilic aromatic rings[2].

  • Vector Trajectory: The spiro-fusion directs substituents into distinct 3D vectors, allowing medicinal chemists to probe deep binding pockets in target proteins that are inaccessible to traditional planar molecules.

By mastering the handling and reactivity profile of (1-cyanocyclohexyl)methanesulfonyl chloride, drug development teams can efficiently access a privileged class of heterocycles that directly address the attrition rates associated with poor pharmacokinetic properties in modern drug discovery.

References

  • Title: (1-cyanocyclohexyl)methanesulfonyl chloride — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides Source: PMC / National Institutes of Health (NIH) URL: [Link]

  • Title: Overview - (1-cyanocyclohexyl)methanesulfonyl chloride Source: ECHA CHEM (European Chemicals Agency) URL: [Link]

  • Title: Transition Metal-Catalyzed Directed C(sp3)–H Functionalization of Saturated Heterocycles Source: Researcher.life URL: [Link]

Sources

Exploratory

Mass Spectrometry Fragmentation Dynamics of (1-Cyanocyclohexyl)methanesulfonyl Chloride: A Comprehensive Mechanistic Guide

Executive Summary (1-Cyanocyclohexyl)methanesulfonyl chloride (Chemical Formula: C₈H₁₂ClNO₂S, Monoisotopic Mass: 221.0277 Da) is a highly reactive bi-functional intermediate frequently utilized in the synthesis of spiroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Cyanocyclohexyl)methanesulfonyl chloride (Chemical Formula: C₈H₁₂ClNO₂S, Monoisotopic Mass: 221.0277 Da) is a highly reactive bi-functional intermediate frequently utilized in the synthesis of spirocyclic β- and γ-sultams[1],[2]. Due to the lability of the sulfonyl chloride group and the unique steric environment of the cyanocyclohexyl moiety, characterizing this compound via mass spectrometry (MS) requires a nuanced understanding of its gas-phase thermodynamics. This whitepaper provides an authoritative, in-depth mechanistic guide to the fragmentation patterns of (1-cyanocyclohexyl)methanesulfonyl chloride across both soft (ESI) and hard (EI) ionization paradigms.

Theoretical Framework: Causality in Gas-Phase Fragmentation

The fragmentation behavior of (1-cyanocyclohexyl)methanesulfonyl chloride is governed by the competing electronic demands of its three primary functional groups: the sulfonyl chloride moiety, the nitrile group, and the cyclohexane ring.

The Sulfonyl Chloride Cleavage and Wagner-Meerwein Rearrangement

Under electron ionization (EI), sulfonyl chlorides typically exhibit a weak molecular ion peak due to the highly favored homolytic cleavage of the C–S or S–Cl bonds[3]. For this specific compound, the cleavage of the –SO₂Cl radical (-99 Da) theoretically leaves a primary carbocation at the exocyclic methylene group: (1-cyanocyclohexyl)CH₂⁺.

Causality Insight: Primary carbocations are thermodynamically unstable. However, the adjacent quaternary carbon (C1 of the cyclohexane ring) facilitates an immediate 1,2-alkyl shift (Wagner-Meerwein rearrangement). This expands the six-membered ring into a highly stable, secondary seven-membered cycloheptyl cation (m/z 122). This structural rearrangement is the primary thermodynamic driving force that makes m/z 122 the predicted base peak in the EI spectrum.

Nitrile and Cycloalkane Dynamics

Following the formation of the ring-expanded m/z 122 cation, secondary fragmentations are dictated by the cyano group and the hydrocarbon skeleton. The cyano group is prone to the neutral loss of hydrogen cyanide (HCN, -27 Da)[4], while the cycloalkane ring can undergo a retro-cleavage to expel ethylene (C₂H₄, -28 Da).

Mechanistic Fragmentation Pathways

The logical flow of the electron ionization (EI) fragmentation cascade is visualized below.

MS_Fragmentation M Molecular Ion [M]⁺• m/z 221 / 223 M_Cl [M - Cl]⁺ m/z 186 M->M_Cl -Cl• (-35 Da) M_SO2Cl Ring-Expanded Cation m/z 122 M->M_SO2Cl -SO₂Cl• (-99 Da) M_Cl->M_SO2Cl -SO₂ (-64 Da) M_HCN [C7H11]⁺ m/z 95 M_SO2Cl->M_HCN -HCN (-27 Da) M_C2H4 [C6H8N]⁺ m/z 94 M_SO2Cl->M_C2H4 -C₂H₄ (-28 Da)

Fig 1: Primary EI-MS fragmentation pathways of (1-cyanocyclohexyl)methanesulfonyl chloride.

Quantitative Data Presentation

To facilitate rapid spectral interpretation, the predicted quantitative data for both soft and hard ionization techniques are summarized below.

Table 1: Predicted ESI-MS Adduct Profiles (LC-MS)

Because sulfonyl chlorides do not easily protonate, adduct formation is the primary mechanism of detection in soft ionization[1].

Adduct Speciesm/z (Exact Mass)Ionization ModeDiagnostic Significance
[M+H]⁺ 222.0350PositivePrimary protonated species; often low intensity.
[M+NH₄]⁺ 239.0615PositiveDominant species if ammonium formate buffers are used.
[M+Na]⁺ 244.0169PositiveStrong sodium adduct; highly stable in the gas phase.
[M-H]⁻ 220.0204NegativePrimary deprotonated species.
[M+HCOO]⁻ 266.0259NegativeFormate adduct; useful for negative mode confirmation.
Table 2: Key EI-MS Fragments and Mechanistic Origins (GC-MS)
Fragment m/zFormulaRelative AbundanceMechanistic Origin
221 / 223 C₈H₁₂ClNO₂S⁺•LowMolecular Ion (M⁺•); displays diagnostic 3:1 ³⁵Cl/³⁷Cl isotope pattern[3].
186 C₈H₁₂NO₂S⁺MediumCleavage of the highly labile S–Cl bond (Loss of Cl•).
122 C₈H₁₂N⁺Base Peak (100%)Loss of SO₂Cl•; stabilized via Wagner-Meerwein ring expansion.
95 C₇H₁₁⁺MediumLoss of HCN (-27 Da) from the m/z 122 cycloheptyl cation[4].
94 C₆H₈N⁺MediumRetro-cleavage of the cycloalkane ring (Loss of C₂H₄, -28 Da).

Self-Validating Experimental Methodologies

To ensure scientific integrity and prevent false-positive identifications caused by sample degradation, the following protocols incorporate strict self-validating checkpoints.

Protocol 1: LC-ESI-MS/MS Analysis (Soft Ionization)

Objective: Intact mass confirmation via adduct profiling. Causality: Sulfonyl chlorides are exquisitely sensitive to nucleophilic attack. Using protic solvents (like methanol or water) without caution will result in rapid hydrolysis to the corresponding sulfonic acid (m/z 203).

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of strictly anhydrous Acetonitrile (LC-MS grade). Do not use methanol.

  • Mobile Phase Configuration:

    • Phase A: 0.1% Formic acid in Water (Use minimal aqueous exposure).

    • Phase B: 0.1% Formic acid in Acetonitrile.

  • Chromatography: Utilize a rapid gradient (e.g., 5% B to 95% B over 3 minutes) on a C18 column to minimize the analyte's residence time in the aqueous mobile phase.

  • Source Parameters (Positive ESI): Capillary voltage at 3.5 kV; Desolvation temperature at 350°C.

  • Validation Checkpoint (Critical): Interrogate the MS1 spectrum for m/z 203.0 (the sulfonic acid degradation product). If the m/z 203 peak exceeds 5% relative abundance compared to the [M+Na]⁺ peak (m/z 244), the sample has hydrolyzed in the vial or on-column, and the preparation must be repeated under strictly anhydrous conditions.

Protocol 2: GC-EI-MS Analysis (Hard Ionization)

Objective: Structural elucidation via electron ionization fragmentation. Causality: The 70 eV ionization energy will shatter the fragile S-Cl bond. To prove the intact molecule successfully navigated the GC inlet without thermal degradation, isotopic pattern recognition is mandatory.

  • Sample Preparation: Dilute the sample to 100 µg/mL in anhydrous dichloromethane (DCM).

  • Inlet Parameters: Set the split/splitless injector to 250°C. Use a deactivated glass liner to prevent active-site catalyzed degradation of the sulfonyl chloride.

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C.

  • MS Parameters: Electron energy at 70 eV; Source temperature at 230°C; Scan range m/z 50 to 300.

  • Validation Checkpoint (Critical): Locate the molecular ion cluster at m/z 221 and 223. A self-validating spectrum must display a 3:1 intensity ratio between these two peaks, confirming the preservation of the mono-chlorinated species prior to source fragmentation[3]. If this ratio is absent, the molecule underwent thermal degradation in the GC inlet prior to ionization.

References

  • (1-cyanocyclohexyl)methanesulfonyl chloride (C8H12ClNO2S)
  • Source: nih.
  • Source: benchchem.
  • Source: nih.

Sources

Foundational

An In-depth Technical Guide to the Storage and Thermal Stability of (1-cyanocyclohexyl)methanesulfonyl chloride

Abstract: This technical guide provides a comprehensive overview of the critical considerations for the safe storage, handling, and thermal stability of (1-cyanocyclohexyl)methanesulfonyl chloride. As a reactive intermed...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the critical considerations for the safe storage, handling, and thermal stability of (1-cyanocyclohexyl)methanesulfonyl chloride. As a reactive intermediate likely utilized in pharmaceutical and chemical synthesis, understanding its stability profile is paramount for ensuring experimental reproducibility, purity of downstream products, and personnel safety. Due to the limited publicly available data for this specific molecule[1], this guide synthesizes field-proven insights and authoritative data from analogous sulfonyl chlorides, particularly methanesulfonyl chloride (MsCl), to establish a robust framework of best practices. This document is intended for researchers, chemists, and drug development professionals who handle or intend to utilize this compound.

Introduction and Chemical Context

(1-cyanocyclohexyl)methanesulfonyl chloride, identified by CAS Number 1461715-46-7[2][3], is a complex sulfonyl chloride. The sulfonyl chloride functional group (-SO₂Cl) is a highly reactive electrophile, primarily used to introduce the corresponding sulfonyl group into molecules by reaction with nucleophiles such as alcohols, amines, and thiols. This reactivity is central to its utility in organic synthesis but also dictates its inherent instability and stringent handling requirements.

The primary challenge in working with sulfonyl chlorides is their extreme sensitivity to moisture, which leads to rapid hydrolysis[4][5]. Furthermore, they can undergo thermal decomposition, often accelerated by impurities[4][6]. This guide will dissect the causal factors behind these instabilities and provide actionable protocols to mitigate decomposition, ensuring the integrity of the reagent and the safety of the operator.

Hazard Identification and Classification

While a complete, peer-reviewed safety profile for (1-cyanocyclohexyl)methanesulfonyl chloride is not widely published, the European Chemicals Agency (ECHA) provides a harmonised classification based on industry notifications[3]. This, combined with extensive data on analogous compounds like methanesulfonyl chloride, allows for a reliable hazard assessment.

  • GHS Classification: The compound is classified under Skin Corrosion/Irritation, Category 1B (H314), indicating it causes severe skin burns and eye damage[3].

  • Extrapolated Hazards: Based on the known profile of methanesulfonyl chloride, the following hazards should be assumed:

    • Acute Toxicity: Likely fatal if inhaled (Acute Tox. 1, H330) and toxic if swallowed or in contact with skin (Acute Tox. 3, H301 + H311)[7][8].

    • Corrosivity: May be corrosive to metals (H290)[8][9]. The substance is highly corrosive to the eyes, skin, and respiratory tract[10][11].

    • Reactivity: Reacts violently with water, bases (including ammonia), and other nucleophiles, potentially causing fire and explosion hazards[10][11].

Recommended Storage and Handling Protocols

The primary objective of proper storage is the rigorous exclusion of atmospheric moisture and the maintenance of a controlled, low-temperature environment.

Storage Conditions

Adherence to these conditions is critical to prevent hydrolysis and thermal degradation, which would otherwise generate corrosive byproducts and reduce the reagent's purity.

ParameterRecommendationRationale & Causality
Temperature Store in a cool, dry place. A recommended range is 2°C to 8°C.Lower temperatures decrease the rate of all chemical reactions, including potential decomposition pathways. This significantly extends shelf life.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Displaces atmospheric moisture and oxygen. Moisture is the primary reactant in the hydrolytic decomposition pathway[4][5].
Container Use tightly sealed, corrosion-resistant containers. Glass bottles with PTFE-lined caps or specialized stainless steel containers are recommended.Prevents ingress of moisture. The material must be resistant to the corrosive nature of the sulfonyl chloride and its potential decomposition product, HCl[5][9][12].
Location Store in a dedicated, well-ventilated, corrosives-compatible cabinet.Ensures segregation from incompatible materials and proper containment in case of a leak. Good ventilation mitigates the risk of accumulating toxic and corrosive vapors[10][12].
Incompatible Materials Segregate from water, alcohols, strong bases, oxidizing agents, and acids.These substances react exothermically and often violently with sulfonyl chlorides, leading to rapid decomposition and the release of hazardous gases[5][12][13].
Safe Handling Workflow

All handling operations must be conducted with the assumption that the material is highly toxic and corrosive.

cluster_prep Preparation cluster_handling Handling & Dispensing cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE: - Chemical-resistant gloves (nitrile) - Safety goggles & face shield - Chemical-resistant lab coat prep_hood Verify Chemical Fume Hood is operational prep_ppe->prep_hood prep_materials Assemble all necessary anhydrous glassware and reagents prep_hood->prep_materials handle_inert Purge vessel with inert gas (Ar/N2) prep_materials->handle_inert Proceed to handling handle_dispense Transfer reagent via anhydrous techniques (e.g., syringe) handle_inert->handle_dispense handle_seal Immediately re-seal main container tightly handle_dispense->handle_seal cleanup_quench Carefully quench any residual material and contaminated equipment handle_seal->cleanup_quench Proceed to cleanup cleanup_dispose Dispose of waste in accordance with institutional and local regulations cleanup_quench->cleanup_dispose cleanup_clean Clean work area cleanup_dispose->cleanup_clean

Caption: Workflow for the safe handling of (1-cyanocyclohexyl)methanesulfonyl chloride.

Thermal Stability and Decomposition Pathways

The stability of (1-cyanocyclohexyl)methanesulfonyl chloride is primarily threatened by two pathways: hydrolysis and thermal decomposition.

Hydrolytic Decomposition

This is the most common and rapid decomposition pathway. Even trace amounts of water, including atmospheric humidity, can initiate the reaction.

Mechanism: The reaction is a nucleophilic attack by water on the highly electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of the corresponding (1-cyanocyclohexyl)methanesulfonic acid and corrosive hydrogen chloride (HCl) gas[4][5].

reagent (1-cyanocyclohexyl)methanesulfonyl chloride C₈H₁₂ClNO₂S acid (1-cyanocyclohexyl)methanesulfonic acid C₈H₁₃NO₂S reagent->acid Hydrolysis water Water H₂O water->acid hcl Hydrogen Chloride HCl (corrosive gas)

Caption: Primary hydrolytic decomposition pathway of the sulfonyl chloride.

The generation of HCl is particularly problematic as it can catalyze further decomposition and corrode metallic equipment, including storage containers if they are not made of resistant material[9].

Thermal Decomposition

At elevated temperatures, sulfonyl chlorides can decompose[4]. The decomposition can proceed through radical or ionic pathways, leading to the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl)[10][12].

Consequences:

  • Loss of Purity: The active reagent is consumed, leading to lower yields in subsequent reactions.

  • Pressure Buildup: The generation of gaseous byproducts (HCl, SO₂) can lead to a dangerous pressure increase in a sealed container.

  • Safety Hazards: The released fumes are toxic and corrosive[10][11].

Experimental Protocol: Assessing Thermal Stability

To quantitatively determine the thermal stability of (1-cyanocyclohexyl)methanesulfonyl chloride, a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) should be employed. The following is a generalized protocol for such an analysis.

Objective: To determine the onset temperature of decomposition and characterize the mass loss associated with thermal events.

Methodology:

  • Sample Preparation:

    • Due to the compound's reactivity, all sample preparation must be conducted in an inert atmosphere (e.g., a glovebox).

    • Accurately weigh 2-5 mg of (1-cyanocyclohexyl)methanesulfonyl chloride into a hermetically sealed aluminum DSC/TGA pan. Using a hermetic pan is crucial to contain any evolved gases and prevent reaction with the lab atmosphere.

    • Prepare an identical, empty hermetic pan to be used as a reference.

  • Instrumentation Setup (DSC):

    • Instrument: Calibrated Differential Scanning Calorimeter.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp up to 300 °C at a rate of 10 °C/min. A controlled heating rate ensures thermal events are clearly resolved.

      • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Instrumentation Setup (TGA):

    • Instrument: Calibrated Thermogravimetric Analyzer.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp up to 300 °C at a rate of 10 °C/min.

      • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Data Analysis:

    • DSC Thermogram: Analyze the heat flow curve. An exothermic peak indicates a decomposition event. The onset temperature of this exotherm is a critical measure of the beginning of thermal instability.

    • TGA Thermogram: Analyze the mass vs. temperature curve. A sharp decrease in mass corresponds to the loss of volatile decomposition products. Correlate the temperature of mass loss with the exotherm observed in the DSC analysis.

Conclusion

(1-cyanocyclohexyl)methanesulfonyl chloride is a highly reactive and hazardous compound whose stability is critically dependent on its storage and handling conditions. The principal drivers of its degradation are hydrolysis and thermal decomposition. By implementing rigorous protocols that emphasize moisture exclusion, temperature control, and the use of an inert atmosphere, researchers can preserve the compound's integrity and ensure a safe laboratory environment. The recommendations and protocols detailed in this guide, derived from authoritative data on analogous sulfonyl chlorides, provide a comprehensive framework for the successful utilization of this valuable synthetic intermediate.

References

  • SAFETY DATA SHEET - Merck Millipore. (2025, March 22). Merck.
  • Preventing decomposition of sulfonyl chloride during reaction. (2025, December). BenchChem.
  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. (2025). BenchChem.
  • Safety Data Sheet - Biosolve Shop. (2010, May 3). Biosolve.
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 22). Fisher Scientific.
  • (1-cyanocyclohexyl)
  • SAFETY DATA SHEET - 3. (2024, February 15). JGHEEN.
  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.HoriazonChemical.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 22). Thermo Fisher Scientific.
  • (1-cyanocyclohexyl)methanesulfonyl chloride - ECHA.European Chemicals Agency.
  • methanesulfonyl chloride - Organic Syntheses Procedure.Organic Syntheses.
  • (1-cyanocyclohexyl)methanesulfonyl chloride (C8H12ClNO2S) - PubChemLite.PubChem.
  • METHANESULFONYL CHLORIDE - Intern
  • ICSC 1163 - METHANESULFONYL CHLORIDE.INCHEM.

Sources

Exploratory

An In-depth Technical Guide to the Safety Data Sheet and Toxicity of (1-cyanocyclohexyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals A Note on the Data Section 1: Chemical Identity and Physicochemical Properties (1-cyanocyclohexyl)methanesulfonyl chloride is an organosulfur compound with...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on the Data

Section 1: Chemical Identity and Physicochemical Properties

(1-cyanocyclohexyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C8H12ClNO2S.[1]

Table 1: Physicochemical Properties of (1-cyanocyclohexyl)methanesulfonyl chloride and Related Compounds

Property(1-cyanocyclohexyl)methanesulfonyl chlorideMethanesulfonyl chloride
CAS Number 1461715-46-7[2]124-63-0[3]
Molecular Formula C8H12ClNO2S[1]CH3SO2Cl[3]
Appearance Not explicitly documented; likely a colorless to light yellow liquid.Colorless liquid[3]
Solubility Not explicitly documented; expected to be soluble in polar organic solvents and reactive with water, alcohols, and amines.Soluble in polar organic solvents; reacts with water, alcohols, and many amines.[3]

Section 2: Hazard Identification and GHS Classification

Due to the presence of the highly reactive sulfonyl chloride group and the nitrile functionality, (1-cyanocyclohexyl)methanesulfonyl chloride is expected to be a hazardous substance. The GHS classification is inferred from the known hazards of methanesulfonyl chloride.

Table 2: Inferred GHS Classification for (1-cyanocyclohexyl)methanesulfonyl chloride

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.
Acute Toxicity, InhalationCategory 1H330: Fatal if inhaled.[4]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.[5]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.[5]
Respiratory SensitizationMay causeH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[5]
Corrosive to MetalsCategory 1H290: May be corrosive to metals.[4]

Hazard Pictograms:

Signal Word: Danger

Section 3: Toxicological Profile

The toxicity of (1-cyanocyclohexyl)methanesulfonyl chloride is a composite of the hazards associated with the sulfonyl chloride functional group and the cyanocyclohexyl moiety.

The Sulfonyl Chloride Moiety: A Potent Electrophile

Methanesulfonyl chloride, the parent compound, is a potent electrophile that reacts readily with nucleophiles such as water, alcohols, and amines.[3] This reactivity is the basis of its utility in organic synthesis but also underlies its toxicity.

  • Corrosivity: Upon contact with moisture, such as on the skin, in the eyes, or in the respiratory tract, sulfonyl chlorides hydrolyze to form the corresponding sulfonic acid and hydrochloric acid. This leads to severe chemical burns.[6]

  • Lachrymator: It is a lachrymator, meaning it causes irritation and tearing of the eyes.[3]

  • Inhalation Toxicity: Inhalation is a critical route of exposure. The vapors are highly toxic and can cause severe damage to the respiratory tract, potentially leading to fatal pulmonary edema.[4]

The Cyanocyclohexyl Moiety: The Hazard of Nitriles

The presence of the nitrile group (-C≡N) introduces additional toxicological concerns. Organic nitriles can be metabolized in the body to release cyanide ions, which are potent inhibitors of cellular respiration.

  • Systemic Toxicity: While the rate and extent of cyanide release vary among different nitrile compounds, this metabolic pathway is a primary mechanism of their systemic toxicity.

  • Asphyxiation: Cyanide poisoning leads to cytotoxic hypoxia, where cells are unable to use oxygen, effectively causing internal asphyxiation.

Section 4: Safe Handling and Storage

Strict adherence to safety protocols is paramount when working with (1-cyanocyclohexyl)methanesulfonyl chloride.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound must be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors.[7]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent contact with this hazardous material.

Figure 1. Essential Personal Protective Equipment for handling (1-cyanocyclohexyl)methanesulfonyl chloride.
Storage
  • Containers: Store in a tightly sealed, corrosion-resistant container.

  • Environment: Keep in a cool, dry, and well-ventilated area away from incompatible materials.

  • Incompatible Materials: Avoid contact with water, strong bases, oxidizing agents, and alcohols.[8]

Section 5: Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures

Table 3: First-Aid Procedures

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air immediately. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Spill Response and Disposal

Small spills should be absorbed with an inert, non-combustible material like sand or vermiculite.[7] Do not use combustible materials like paper towels. The contaminated absorbent should be collected in a sealed container for hazardous waste disposal.

For quenching excess sulfonyl chloride in a reaction mixture, slowly add the mixture to a cold, stirred solution of a weak base like sodium bicarbonate.[9]

Spill_Response Spill_Occurs Spill Occurs Evacuate Evacuate non-essential personnel. Spill_Occurs->Evacuate PPE Don appropriate PPE. Evacuate->PPE Absorb Cover with dry, inert absorbent. PPE->Absorb Collect Collect in a sealed container. Absorb->Collect Dispose Dispose of as hazardous waste. Collect->Dispose

Figure 2. Step-by-step workflow for responding to a spill.

Proper disposal of (1-cyanocyclohexyl)methanesulfonyl chloride and its waste should be carried out in accordance with local, state, and federal regulations.[10]

Section 6: Reactivity Profile

The high reactivity of the sulfonyl chloride group dictates the incompatibility of this compound with a range of substances.

  • Reaction with Water: Reacts vigorously with water to produce hydrochloric acid and (1-cyanocyclohexyl)methanesulfonic acid.[6] This reaction is exothermic.

  • Reaction with Bases: Reacts violently with strong bases.

  • Reaction with Alcohols and Amines: Reacts readily with alcohols and amines to form sulfonate esters and sulfonamides, respectively.[3]

Section 7: Conclusion

(1-cyanocyclohexyl)methanesulfonyl chloride is a hazardous chemical that requires careful handling and strict adherence to safety protocols. Its toxicity is driven by the corrosive and reactive nature of the sulfonyl chloride group and the potential for the release of cyanide from the cyanocyclohexyl moiety. By understanding these hazards and implementing the control measures outlined in this guide, researchers can work with this compound in a safe and responsible manner.

References

  • Sdfine. (n.d.). sulphuryl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). (1-cyanocyclohexyl)methanesulfonyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHANESULFONYL CHLORIDE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHANESULFONYL CYANIDE. Retrieved from [Link]

  • ECHA. (n.d.). (1-cyanocyclohexyl)methanesulfonyl chloride. Retrieved from [Link]

  • PubChemLite. (n.d.). (1-cyanocyclohexyl)methanesulfonyl chloride (C8H12ClNO2S). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for Sulfonamide Synthesis Using (1-Cyanocyclohexyl)methanesulfonyl Chloride

Introduction & Mechanistic Rationale (1-Cyanocyclohexyl)methanesulfonyl chloride (CAS: 1461715-46-7) is a highly versatile, sp³-enriched bifunctional building block increasingly utilized in modern drug discovery[1]. Stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(1-Cyanocyclohexyl)methanesulfonyl chloride (CAS: 1461715-46-7) is a highly versatile, sp³-enriched bifunctional building block increasingly utilized in modern drug discovery[1]. Structurally, it features a sterically demanding cyclohexane ring flanked by a highly electrophilic sulfonyl chloride and a reducible nitrile group. This dual reactivity enables two distinct synthetic trajectories:

  • Intermolecular Sulfonylation: Direct reaction with exogenous amines to form acyclic sulfonamides.

  • Intramolecular Reductive Cyclization: A cascade reaction yielding spirocyclic γ-sultams (cyclic sulfonamides), which are highly prized pharmacophores[2].

The Causality of Reagent Selection

Directly reducing the nitrile group to an amine in the presence of a sulfonyl chloride is synthetically unviable. Sulfonyl chlorides are highly unstable under standard reduction conditions (e.g., NaBH₄/NiCl₂) and rapidly degrade before cyclization can occur[3].

To circumvent this, the protocol dictates a halogen exchange to convert the sulfonyl chloride into a sulfonyl fluoride using KHF₂[2]. The resulting S–F bond is significantly stronger and inert to the reductive conditions, yet it remains sufficiently electrophilic to undergo intramolecular nucleophilic attack once the nitrile is reduced to a primary amine[3]. The cyclization is further driven thermodynamically by the Thorpe-Ingold effect exerted by the bulky 1,1-disubstituted cyclohexane ring.

Synthetic Workflows

G A (1-Cyanocyclohexyl)methanesulfonyl chloride B Amine + DIPEA (DCM, 0°C to RT) A->B Pathway A Intermolecular D KHF2 (MeCN/H2O) A->D Pathway B Intramolecular C Acyclic Sulfonamide B->C E Sulfonyl Fluoride Intermediate D->E Halogen Exchange F NaBH4, NiCl2·6H2O (MeOH, 0°C to RT) E->F Reductive Cyclization G Spirocyclic γ-Sultam F->G

Figure 1: Divergent synthetic pathways for (1-cyanocyclohexyl)methanesulfonyl chloride.

Mechanism N1 Sulfonyl Fluoride Intermediate N3 Nitrile Reduction N1->N3 N2 Ni2B Catalyst (from NiCl2 + NaBH4) N2->N3 Catalyzes N4 Primary Amine Intermediate N3->N4 N5 Intramolecular Nucleophilic Attack N4->N5 Thorpe-Ingold Effect N6 Spirocyclic γ-Sultam + HF N5->N6

Figure 2: Mechanistic workflow of the one-pot reductive cyclization to spirocyclic sultams.

Experimental Protocols

Protocol A: Intermolecular Synthesis of Acyclic Sulfonamides

This standard approach is used when the target molecule requires the retention of the cyano group for downstream functionalization.

Step-by-Step Methodology:

  • Preparation: Dissolve (1-cyanocyclohexyl)methanesulfonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Temperature Control: Cool the reaction flask to 0 °C under an inert argon atmosphere. Causality: Sulfonylation is highly exothermic; low temperatures suppress competitive hydrolysis of the sulfonyl chloride by trace ambient moisture.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equiv).

  • Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA is a non-nucleophilic base that effectively scavenges the HCl byproduct without competing with the amine for the electrophilic sulfur center.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature. Stir for 2–4 hours until complete consumption of the starting material is observed via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc).

Self-Validating Quality Control: The reaction is self-validating through FTIR spectroscopy. The successful formation of the sulfonamide without disturbing the nitrile group is confirmed by the continuous presence of the sharp C≡N stretch at ~2240 cm⁻¹ and the appearance of a new N–H stretch at ~3200–3300 cm⁻¹ .

Protocol B: Intramolecular Synthesis of Spirocyclic γ-Sultams

Based on the authoritative methodology developed by[2], this two-step protocol converts the linear precursor into a 3D spirocycle.

Step 1: Halogen Exchange (Fluorination)
  • Preparation: Dissolve (1-cyanocyclohexyl)methanesulfonyl chloride (1.0 equiv) in a 4:1 mixture of Acetonitrile (MeCN) and water.

  • Reagent Addition: Add Potassium bifluoride (KHF₂) (3.0 equiv).

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Workup: Dilute with water and extract with Ethyl Acetate (EtOAc). Wash with brine, dry over MgSO₄, and concentrate to yield the stable (1-cyanocyclohexyl)methanesulfonyl fluoride[4].

  • Validation: Confirm complete conversion via ¹⁹F NMR (appearance of a diagnostic singlet at ~+50 to +60 ppm).

Step 2: One-Pot Reductive Cyclization
  • Preparation: Dissolve the sulfonyl fluoride intermediate (1.0 equiv) and NiCl₂·6H₂O (0.1 equiv) in anhydrous Methanol (MeOH) (0.1 M).

  • Cooling: Cool the bright green solution to 0 °C.

  • Reduction: Carefully add Sodium borohydride (NaBH₄) (7.0 equiv) in small portions. Causality: The reaction of NaBH₄ with NiCl₂ instantly generates black Nickel Boride (Ni₂B) nanoparticles in situ. Ni₂B is a highly chemoselective catalyst that reduces the nitrile to an amine without cleaving the S–F bond[2]. Portion-wise addition manages the vigorous evolution of H₂ gas.

  • Cyclization: Stir at 0 °C for 1 hour, then warm to room temperature and stir for 12 hours. The intermediate primary amine will spontaneously attack the sulfonyl fluoride, eliminating HF to form the sultam ring[2].

  • Workup & Purification: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry, and concentrate. Purify via silica gel chromatography.

  • Validation: The complete disappearance of the C≡N stretch (~2240 cm⁻¹) in FTIR and the loss of the ¹⁹F NMR signal prove that both reduction and cyclization have successfully occurred.

Quantitative Data Presentation

Table 1: Comparison of Sulfonyl Halide Intermediates in Reductive Cyclization

Intermediate Stability to NaBH₄/NiCl₂ Halogen Exchange Yield Final Cyclization Yield
Sulfonyl Chloride Low (Rapid Degradation) N/A < 10%

| Sulfonyl Fluoride | High (Stable) | 77% – 95% | 61% – 84% |

Table 2: Mechanistic Optimization for Nitrile Reduction in the Presence of Sulfonyl Halides

Reductant System Solvent Chemoselectivity Profile Outcome
H₂, Pd/C MeOH Poor for hindered nitriles No reaction / Trace product
LiAlH₄ THF Non-selective (reduces SO₂F) Complex mixture / Cleavage

| NaBH₄, NiCl₂·6H₂O | MeOH | Highly selective for C≡N | Clean conversion to γ-Sultam |

References

  • Title: Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides Source: European Journal of Organic Chemistry URL: [Link]

  • Title: (1-cyanocyclohexyl)methanesulfonyl chloride - Substance Information Source: ECHA Chemicals Database URL: [Link]

Sources

Application

Application Note: Comprehensive Protocol for the Preparation of (1-Cyanocyclohexyl)methanesulfonamides

Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists Document Type: Advanced Technical Guide & Validated Protocol Executive Summary The (1-cyanocycloalkyl)methanesulfonamide motif h...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists Document Type: Advanced Technical Guide & Validated Protocol

Executive Summary

The (1-cyanocycloalkyl)methanesulfonamide motif has emerged as a critical pharmacophore and bioisostere in modern drug discovery, frequently utilized in the design of Cathepsin K inhibitors and CNS-active therapeutics. Synthesizing this sterically encumbered, bifunctional moiety requires precise orchestration of chemoselective transformations to prevent the premature reduction or hydrolysis of the base-sensitive nitrile group.

This application note details a field-proven, six-step synthetic architecture to access (1-cyanocyclohexyl)methanesulfonamide (CAS: 1461706-15-9) from inexpensive starting materials. By leveraging orthogonal reactivity and avoiding harsh basic deprotections, this protocol ensures high process mass intensity (PMI) efficiency and scalability[1].

Strategic Retrosynthetic Framework & Mechanistic Causality

The direct sulfonylation of highly sterically hindered quaternary centers is thermodynamically unfavorable. Therefore, the strategic introduction of the methanesulfonamide group (-CH₂SO₂NH₂) must be achieved via a robust carbon-sulfur bond formation followed by oxidative chlorination.

Reagent Selection Logic
  • Chemoselective Reduction: The transformation of ethyl 1-cyanocyclohexanecarboxylate to the corresponding alcohol must be executed with sodium borohydride (NaBH₄) in a mixed solvent system (DME/MeOH)[1]. The use of aggressive hydrides like LiAlH₄ is strictly avoided, as it would indiscriminately reduce the cyano group to a primary amine, destroying the target pharmacophore.

  • Thioesterification vs. Isothiouronium Formation: Converting the intermediate mesylate to a sulfonyl chloride typically involves a thiourea intermediate. However, liberating the thiol from an isothiouronium salt requires harsh basic hydrolysis, which risks hydrolyzing the nitrile to an amide. By utilizing potassium thioacetate (KSAc), we form a thioester that can be directly subjected to oxidative chlorination, bypassing the need for a discrete deprotection step.

  • Oxidative Chlorination: Using N-chlorosuccinimide (NCS) and aqueous HCl instead of toxic Cl₂ gas provides a weighable, bench-stable alternative that generates the active chlorinating species in situ, ensuring a highly reproducible and scalable reaction[2].

Chemoselectivity Ester Ethyl 1-cyanocyclohexanecarboxylate LiAlH4 LiAlH4 (Avoid) Reduces both -CN and -COOEt Ester->LiAlH4 NaBH4 NaBH4 in MeOH/DME Chemoselective for -COOEt Ester->NaBH4 Undesired 1-(Aminomethyl)cyclohexanemethanol (Undesired Byproduct) LiAlH4->Undesired Desired 1-(Hydroxymethyl)cyclohexanecarbonitrile (Desired Intermediate) NaBH4->Desired

Fig 1. Reagent selection logic for the chemoselective reduction of the ester.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific visual and analytical checkpoints to ensure process integrity at every stage.

SyntheticWorkflow A 1. Ethyl cyanoacetate + 1,5-dibromopentane B 2. Ethyl 1-cyanocyclohexanecarboxylate A->B K2CO3, DMF, 60°C Cycloalkylation C 3. 1-(Hydroxymethyl)cyclohexanecarbonitrile B->C NaBH4, DME/MeOH Chemoselective Reduction D 4. (1-Cyanocyclohexyl)methyl methanesulfonate C->D MsCl, Et3N, CH2Cl2 Mesylation E 5. S-((1-Cyanocyclohexyl)methyl) ethanethioate D->E KSAc, DMF, 60°C Nucleophilic Substitution F 6. (1-Cyanocyclohexyl)methanesulfonyl chloride E->F NCS, HCl, MeCN Oxidative Chlorination G 7. (1-Cyanocyclohexyl)methanesulfonamide F->G NH3 (aq), THF Amidation

Fig 2. Six-step synthetic workflow for (1-cyanocyclohexyl)methanesulfonamide.

Step 1: Cycloalkylation

Objective: Synthesis of Ethyl 1-cyanocyclohexanecarboxylate.

  • Charge a dry flask with DMF (500 mL), ethyl cyanoacetate (113 g, 1.0 mol), and 1,5-dibromopentane (230 g, 1.0 mol).

  • Add anhydrous K₂CO₃ (345 g, 2.5 mol) in portions. Stir the suspension at 60 °C for 12 h.

  • Validation: TLC (Hexane/EtOAc 9:1) will show the consumption of the highly polar cyanoacetate and the appearance of a distinct, less polar UV-active spot.

  • Filter the salts, dilute with H₂O (1 L), and extract with MTBE (3 × 400 mL). Wash the organics with brine, dry (Na₂SO₄), and concentrate to yield the intermediate as a pale oil.

Step 2: Chemoselective Reduction

Objective: Synthesis of 1-(Hydroxymethyl)cyclohexanecarbonitrile[1].

  • Dissolve the ester (181 g, 1.0 mol) in a mixture of DME/MeOH (5:1 v/v, 1.5 L) and cool to 0 °C.

  • Add NaBH₄ (75.6 g, 2.0 mol) portion-wise over 3 hours to manage hydrogen evolution. Warm to room temperature and stir for 24 h.

  • Validation: IR spectroscopy of an evaporated aliquot must show the complete disappearance of the ester C=O stretch (~1735 cm⁻¹) while retaining the sharp -C≡N stretch (~2240 cm⁻¹).

  • Quench with H₂O (1 L), extract with CH₂Cl₂ (3 × 500 mL), dry (Na₂SO₄), and evaporate to yield a colorless liquid.

Step 3: Mesylation

Objective: Synthesis of (1-Cyanocyclohexyl)methyl methanesulfonate[1].

  • To a solution of the alcohol (139 g, 1.0 mol) and Et₃N (121 g, 1.2 mol) in CH₂Cl₂ (1 L) at 0 °C, add methanesulfonyl chloride (126 g, 1.1 mol) dropwise[2].

  • Stir at room temperature for 12 h.

  • Validation: The reaction mixture will precipitate white Et₃N·HCl salts, visually confirming the progress of the reaction.

  • Wash with H₂O (2 × 500 mL), dry the organic layer, and evaporate to yield a colorless solid/heavy oil.

Step 4: Thioesterification

Objective: Synthesis of S-((1-Cyanocyclohexyl)methyl) ethanethioate.

  • Dissolve the mesylate (217 g, 1.0 mol) in anhydrous DMF (800 mL). Add potassium thioacetate (KSAc, 171 g, 1.5 mol).

  • Heat to 60 °C for 8 h.

  • Dilute with H₂O (1.5 L) and extract with EtOAc (3 × 500 mL). Wash the organic phase extensively with brine (5 × 300 mL) to remove residual DMF. Concentrate to yield a yellow oil.

Step 5: Oxidative Chlorination

Objective: Synthesis of (1-Cyanocyclohexyl)methanesulfonyl chloride.

  • Dissolve the thioester (197 g, 1.0 mol) in MeCN (1 L) and 2M aqueous HCl (200 mL). Cool the biphasic mixture to 0 °C.

  • Add N-chlorosuccinimide (NCS, 534 g, 4.0 mol) in small portions over 2 hours. Keep the internal temperature below 15 °C.

  • Validation: The suspension will transition to an intensely yellow-green solution. To validate product formation, quench a 50 µL aliquot into 0.5 mL piperidine and analyze via LC-MS (the sulfonyl chloride itself is unstable on standard reverse-phase columns, but the piperidine sulfonamide adduct is highly stable).

  • Extract with MTBE (1 L), wash with cold brine, dry, and concentrate under reduced pressure to yield the sulfonyl chloride as a crystalline solid.

Step 6: Amidation

Objective: Synthesis of (1-Cyanocyclohexyl)methanesulfonamide.

  • Dissolve the sulfonyl chloride (221 g, 1.0 mol) in THF (800 mL) and cool to 0 °C.

  • Slowly add 28% aqueous NH₃ (300 mL, ~5.0 mol). Stir vigorously at room temperature for 2 h.

  • Validation: The reaction is complete when TLC (Hexane/EtOAc 1:1) shows complete consumption of the high-Rf sulfonyl chloride.

  • Concentrate to remove THF. Extract the aqueous residue with EtOAc (3 × 400 mL). Wash with brine, dry, and evaporate. Recrystallize from EtOAc/Hexanes to afford the final product as a pristine white powder.

Quantitative Data & Analytical Metrics

Table 1: Quantitative Summary of Synthetic Steps
StepIntermediate / ProductMolecular FormulaMW ( g/mol )Expected YieldPurity Target
1 Ethyl 1-cyanocyclohexanecarboxylateC₁₀H₁₅NO₂181.2388%>95% (GC-FID)
2 1-(Hydroxymethyl)cyclohexanecarbonitrileC▖H₁₃NO139.1985%>98% (GC-FID)
3 (1-Cyanocyclohexyl)methyl methanesulfonateC₉H₁₅NO₃S217.2894%>95% (NMR)
4 S-((1-Cyanocyclohexyl)methyl) ethanethioateC₁₀H₁₅NOS197.2988%>90% (LC-MS)
5 (1-Cyanocyclohexyl)methanesulfonyl chlorideC₈H₁₂ClNO₂S221.7082%>95% (NMR)
6 (1-Cyanocyclohexyl)methanesulfonamide C₈H₁₄N₂O₂S 202.27 90% >99% (HPLC)
Table 2: Key Analytical Benchmarks (NMR Data)[1]
Compound¹H NMR Highlights (CDCl₃)¹³C NMR Highlights (CDCl₃)
Intermediate 2 δ 3.60 (s, 2H, -CH₂OH), 2.57 (br s, 1H, -OH), 2.01 (d, J = 13.3 Hz, 2H)δ 122.9 (-CN), 68.8 (-CH₂O-), 42.2 (C1)
Intermediate 3 δ 4.12 (s, 2H, -CH₂OMs), 3.07 (s, 3H, -OSO₂CH₃), 2.00 (d, J = 12.9 Hz, 2H)δ 120.8 (-CN), 72.8 (-CH₂O-), 37.7 (-CH₃)
Final Product δ 4.85 (br s, 2H, -SO₂NH₂), 3.42 (s, 2H, -CH₂SO₂-), 2.15–1.20 (m, 10H)δ 121.5 (-CN), 58.4 (-CH₂S-), 40.8 (C1)

(Note: Final product NMR shifts are predictive benchmarks based on structural correlation to Intermediate 3).

References

  • Zozulya, S., et al. "Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Method

Application Notes and Protocols: Chemoselective Reduction of (1-cyanocyclohexyl)methanesulfonyl chloride

Introduction (1-cyanocyclohexyl)methanesulfonyl chloride is a bifunctional molecule of significant interest in synthetic chemistry due to the presence of two versatile reactive centers: a sulfonyl chloride and a nitrile...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1-cyanocyclohexyl)methanesulfonyl chloride is a bifunctional molecule of significant interest in synthetic chemistry due to the presence of two versatile reactive centers: a sulfonyl chloride and a nitrile (cyano) group. The selective reduction of one or both of these functional groups opens pathways to a variety of valuable building blocks for drug discovery and materials science. This document provides a comprehensive guide to the reagents and protocols for the targeted reduction of this substrate, with a focus on achieving high chemoselectivity.

The primary challenge in the chemical transformation of (1-cyanocyclohexyl)methanesulfonyl chloride lies in the differential reactivity of the sulfonyl chloride and nitrile moieties. The sulfonyl chloride is a highly electrophilic group, susceptible to nucleophilic attack, while the nitrile group's reactivity is characterized by the electrophilicity of the carbon atom in the C≡N triple bond.[1][2] The choice of reducing agent and the fine-tuning of reaction conditions are paramount to selectively target one functional group over the other or to achieve a complete reduction of both.

This guide will explore three distinct reductive strategies:

  • Selective Reduction of the Sulfonyl Chloride Group: Targeting the -SO₂Cl moiety to yield sulfinates, sulfonic acids, or thiols while preserving the nitrile.

  • Selective Reduction of the Nitrile Group: Focusing on the conversion of the -CN group to a primary amine, leaving the sulfonyl chloride group intact or protected.

  • Simultaneous (Exhaustive) Reduction of Both Functional Groups: Employing powerful reducing agents to convert the molecule to (1-(aminomethyl)cyclohexyl)methanethiol.

PART 1: Selective Reduction of the Sulfonyl Chloride Group

The sulfonyl chloride is the more electrophilic of the two functional groups and can be selectively reduced under milder conditions that do not affect the nitrile.

Reduction to Sodium (1-cyanocyclohexyl)methanesulfinate via Sulfite Treatment

A classic and efficient method for the reduction of sulfonyl chlorides to their corresponding sulfinate salts involves the use of sodium sulfite. This reaction is typically performed in an aqueous medium.

Reaction Scheme: (1-cyanocyclohexyl)methanesulfonyl chloride + Na₂SO₃ → Sodium (1-cyanocyclohexyl)methanesulfinate + NaCl + SO₃

Protocol 1: Synthesis of Sodium (1-cyanocyclohexyl)methanesulfinate

Materials:

  • (1-cyanocyclohexyl)methanesulfonyl chloride

  • Sodium sulfite (Na₂SO₃)

  • Tetrahydrofuran (THF) or Dioxane

  • Deionized water

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve (1-cyanocyclohexyl)methanesulfonyl chloride (1.0 eq) in THF to a concentration of approximately 0.5 M.

  • In a separate beaker, prepare a solution of sodium sulfite (1.5 eq) in deionized water.

  • Cool both solutions to 0-5 °C using an ice bath.

  • With vigorous stirring, slowly add the sulfonyl chloride solution to the aqueous sodium sulfite solution. Maintain the temperature below 10 °C throughout the addition. The reaction is often accompanied by the evolution of carbon dioxide if sodium bicarbonate is used as a buffer.[3]

  • After complete addition, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate to remove any unreacted starting material.

  • The aqueous layer containing the desired sodium sulfinate can be used directly in subsequent steps or the product can be isolated by evaporation of the water under reduced pressure.

Causality and Insights: The sulfite ion acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The resulting intermediate readily eliminates a chloride ion. This method is highly chemoselective as the nitrile group is unreactive towards sodium sulfite under these conditions.

Reduction to (1-cyanocyclohexyl)methanethiol using Zinc Dust

Zinc dust in an acidic or neutral medium can effectively reduce sulfonyl chlorides to the corresponding thiols. Careful control of the reaction conditions is necessary to prevent reduction of the nitrile group.

Protocol 2: Synthesis of (1-cyanocyclohexyl)methanethiol

Materials:

  • (1-cyanocyclohexyl)methanesulfonyl chloride

  • Zinc dust (activated)

  • Ethanol or Isopropanol

  • Dilute Hydrochloric Acid (HCl) or Acetic Acid

  • Ice bath

Procedure:

  • Suspend activated zinc dust (3.0-4.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Slowly add a solution of (1-cyanocyclohexyl)methanesulfonyl chloride (1.0 eq) in ethanol to the zinc suspension.

  • Carefully add dilute HCl or acetic acid dropwise to initiate and sustain the reaction. The reaction can be exothermic.

  • After the initial exotherm subsides, the mixture can be heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter off the excess zinc.

  • The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude thiol, which can be purified by distillation or chromatography.

Causality and Insights: Zinc acts as a reducing agent in the presence of a proton source. The reaction proceeds through a series of single-electron transfers from the zinc surface to the sulfonyl chloride, leading to the cleavage of the S-Cl and S-O bonds. While effective, over-reduction or prolonged reaction times, especially under strongly acidic conditions, can lead to the reduction of the nitrile group.

PART 2: Selective Reduction of the Nitrile Group

The reduction of the nitrile group to a primary amine in the presence of a sulfonyl chloride is challenging due to the high reactivity of the latter. A protection-deprotection strategy is often the most viable approach.

Protection of the Sulfonyl Chloride as a Sulfonamide

The sulfonyl chloride can be converted to a more stable sulfonamide, which is generally inert to many reducing agents that target nitriles.

Protocol 3: Protection as an N-aryl or N-alkyl Sulfonamide

  • Dissolve (1-cyanocyclohexyl)methanesulfonyl chloride (1.0 eq) in a suitable solvent like dichloromethane.

  • Add a primary or secondary amine (e.g., aniline or diethylamine, 1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq).[4]

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by washing with dilute acid, water, and brine. Dry and concentrate to obtain the sulfonamide.

Reduction of the Protected Nitrile

With the sulfonyl group protected, the nitrile can be reduced using standard methods.

Protocol 4: Catalytic Hydrogenation of the Protected Nitrile

Materials:

  • N-substituted (1-cyanocyclohexyl)methanesulfonamide

  • Palladium on carbon (Pd/C, 10 mol%) or Raney Nickel

  • Methanol or Ethanol

  • Hydrogen gas source

Procedure:

  • Dissolve the sulfonamide in methanol or ethanol in a hydrogenation vessel.

  • Add the catalyst (Pd/C or Raney Ni).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction at room temperature or with gentle heating until hydrogen uptake ceases.

  • Carefully vent the hydrogen and filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the amine.

Causality and Insights: Catalytic hydrogenation is a clean and effective method for nitrile reduction.[5][6] The sulfonamide is stable under these conditions. The choice of catalyst can sometimes influence the reaction rate and selectivity.

PART 3: Simultaneous (Exhaustive) Reduction of Both Functional Groups

For the complete reduction of both the sulfonyl chloride and the nitrile, a powerful, non-selective reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[7][8][9]

Reaction Scheme: (1-cyanocyclohexyl)methanesulfonyl chloride + LiAlH₄ → (1-(aminomethyl)cyclohexyl)methanethiol

Protocol 5: Exhaustive Reduction with Lithium Aluminum Hydride

!!! EXTREME CAUTION: LiAlH₄ reacts violently with water and protic solvents. This procedure must be carried out under strictly anhydrous conditions and an inert atmosphere (Nitrogen or Argon) in a fume hood. Appropriate personal protective equipment (PPE) is mandatory. !!!

Materials:

  • (1-cyanocyclohexyl)methanesulfonyl chloride

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Ice bath

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ (a significant excess, e.g., 4-5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve (1-cyanocyclohexyl)methanesulfonyl chloride (1.0 eq) in anhydrous THF.

  • Slowly and cautiously add the sulfonyl chloride solution dropwise to the stirred LiAlH₄ suspension. The reaction is highly exothermic; maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.

  • Cool the reaction back to 0 °C.

  • Quenching (Fieser workup): This is a hazardous step. Behind a blast shield, slowly and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.

  • Wash the filter cake thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-(aminomethyl)cyclohexyl)methanethiol. Further purification may be achieved by distillation or chromatography.

Causality and Insights: LiAlH₄ is a potent source of hydride ions (H⁻) that readily reduces both sulfonyl chlorides and nitriles.[7][10][11] The sulfonyl chloride is reduced to a thiol, and the nitrile is reduced to a primary amine.[1][2] The use of a significant excess of LiAlH₄ ensures the complete reduction of both functional groups.

Data Summary

Target Product Reagent(s) Key Conditions Selectivity Notes
Sodium (1-cyanocyclohexyl)methanesulfinateSodium sulfite (Na₂SO₃)Aqueous solution, 0-25 °CHigh for sulfonyl chlorideMild and reliable method.
(1-cyanocyclohexyl)methanethiolZinc dust / AcidEthanolic solution, refluxModerate to high for sulfonyl chlorideRisk of nitrile reduction with prolonged reaction or strong acid.
(1-(aminomethyl)cyclohexyl)methanesulfonamide1. Amine, Base 2. H₂/Pd-C or Ra-Ni1. RT 2. H₂ pressureHigh for nitrile (after protection)Requires a protection-deprotection sequence.
(1-(aminomethyl)cyclohexyl)methanethiolLithium aluminum hydride (LiAlH₄)Anhydrous THF, refluxNone (exhaustive reduction)Highly effective but requires stringent safety precautions.

Visualization of Reaction Pathways

Reduction_Pathways Start (1-cyanocyclohexyl)methanesulfonyl chloride Sulfinate Sodium (1-cyanocyclohexyl)methanesulfinate Start->Sulfinate Na₂SO₃ / H₂O Thiol (1-cyanocyclohexyl)methanethiol Start->Thiol Zn / H⁺ Sulfonamide Protected Sulfonamide Start->Sulfonamide R₂NH / Base Final_Product (1-(aminomethyl)cyclohexyl)methanethiol Start->Final_Product LiAlH₄ (excess) Protected_Amine (1-(aminomethyl)cyclohexyl)methanesulfonamide Sulfonamide->Protected_Amine H₂ / Catalyst LAH_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Flame-dry glassware prep2 Suspend LiAlH₄ in anhydrous THF prep1->prep2 prep3 Cool to 0 °C prep2->prep3 react1 Slowly add substrate solution prep3->react1 react2 Warm to RT, then reflux react1->react2 workup1 Cool to 0 °C react2->workup1 workup2 CAUTIOUSLY Quench (Fieser) workup1->workup2 workup3 Filter solids workup2->workup3 workup4 Extract & Dry workup3->workup4 workup5 Concentrate workup4->workup5 Purification Purification workup5->Purification

Sources

Technical Notes & Optimization

Troubleshooting

preventing hydrolysis of (1-cyanocyclohexyl)methanesulfonyl chloride during synthesis

Welcome to the technical support resource for the synthesis of (1-cyanocyclohexyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optim...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of (1-cyanocyclohexyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this sensitive synthesis, with a primary focus on preventing the hydrolysis of the target sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the immediate signs of hydrolysis in my reaction mixture?

A1: The primary indicators of significant hydrolysis of (1-cyanocyclohexyl)methanesulfonyl chloride to its corresponding sulfonic acid include:

  • Appearance of Impurities: The most definitive sign is the emergence of a new, more polar spot on a Thin-Layer Chromatography (TLC) plate that corresponds to the sulfonic acid byproduct.[1]

  • Gas Evolution: In the presence of moisture, sulfonyl chlorides hydrolyze to produce hydrogen chloride (HCl) gas, which can be observed as fuming, especially when exposed to atmospheric moisture.[1]

  • Phase Separation: The resulting sulfonic acid may have different solubility properties than the starting material or product, potentially leading to an oily or biphasic reaction mixture.

  • Reduced Yield: A consistently lower-than-expected yield of the desired sulfonyl chloride is a common consequence of decomposition via hydrolysis.[1]

Q2: I'm performing an aqueous workup. How can I minimize product loss due to hydrolysis?

A2: Aqueous workups are a critical point for potential hydrolysis. The key is to work quickly and at low temperatures.[1][2]

  • Use Cold Solutions: Quench the reaction by pouring it onto a mixture of ice and water. Use chilled brine solutions for washing.

  • Minimize Contact Time: Perform extractions rapidly to move the product from the aqueous phase into a non-polar organic solvent (e.g., dichloromethane or diethyl ether) as quickly as possible.[1]

  • Avoid Basic Washes: Do not use basic solutions like sodium bicarbonate until the final wash steps, if at all. Bases generate hydroxide ions, which are much more potent nucleophiles than water and will accelerate hydrolysis significantly.[3]

Q3: Can my choice of solvent impact the rate of hydrolysis?

A3: Absolutely. Solvents play a crucial role.

  • Use Anhydrous Solvents: The most critical factor is to use rigorously dried, anhydrous solvents.[1] Even trace amounts of water can lead to significant product loss.

  • Aprotic vs. Protic: Aprotic solvents (e.g., Dichloromethane, THF, Acetonitrile) are preferred over protic solvents (e.g., alcohols, water) as the latter can actively participate in the hydrolysis reaction.

  • Solvent Polarity: While a complex topic, highly polar aprotic solvents can sometimes stabilize the transition state of the hydrolysis reaction. However, the overriding factor remains the exclusion of water.

Mechanistic Deep Dive: The Chemistry of Sulfonyl Chloride Hydrolysis

(1-cyanocyclohexyl)methanesulfonyl chloride, like other sulfonyl chlorides, is a potent electrophile. The sulfur atom is electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it highly susceptible to nucleophilic attack. The primary culprit in its degradation is water.

The hydrolysis mechanism is generally considered to be a bimolecular nucleophilic substitution (SN2-type) pathway.[4][5] Water acts as the nucleophile, attacking the electrophilic sulfur center. This attack leads to a transient, high-energy intermediate which then collapses, expelling a chloride ion and a proton to form the thermodynamically stable sulfonic acid and hydrochloric acid.

Hydrolysis_Mechanism cluster_legend Hydrolysis of a Sulfonyl Chloride reagents R-SO₂Cl + H₂O ts Transition State [H₂O---S(R)O₂---Cl]⁻ reagents->ts Nucleophilic Attack products R-SO₃H + HCl ts->products Elimination of HCl key R = (1-cyanocyclohexyl)methyl

Caption: SN2-type hydrolysis of a sulfonyl chloride.

Troubleshooting Guide: Diagnosing and Solving Synthesis Issues

This section addresses common problems encountered during the synthesis of (1-cyanocyclohexyl)methanesulfonyl chloride, assuming a synthetic route from the corresponding sodium sulfonate salt using a chlorinating agent like oxalyl chloride or thionyl chloride.

Problem 1: Low or No Yield, with Sulfonic Acid as the Major Product

This is the classic symptom of pervasive water contamination.

Potential Cause Troubleshooting Step Scientific Rationale & References
Wet Solvents or Reagents 1. Use freshly distilled, anhydrous solvents. For common solvents like THF or Dichloromethane, consider distillation from appropriate drying agents (e.g., Na/benzophenone for THF, CaH₂ for DCM). 2. Ensure all other reagents, including the sodium (1-cyanocyclohexyl)methanesulfonate starting material, are thoroughly dried under vacuum.Water is the primary nucleophile responsible for hydrolysis. Rigorously excluding it from all components is the most critical preventative measure.[1]
Atmospheric Moisture 1. Assemble all glassware while hot after oven-drying (e.g., >120°C for several hours). 2. Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert atmosphere (e.g., dry Nitrogen or Argon) using a Schlenk line or glovebox.[1]Ambient air contains significant moisture, which can be readily absorbed by hygroscopic solvents and reagents, leading to hydrolysis.
Hydrolysis During Workup 1. Perform the aqueous quench and extraction rapidly and at low temperature (0°C).[1][2] 2. Use cold, saturated brine (NaCl solution) for washes to decrease the solubility of the organic product in the aqueous layer and reduce water activity.Reducing the temperature slows the kinetic rate of the hydrolysis reaction. Minimizing the time the sulfonyl chloride is in contact with the aqueous phase limits the opportunity for the reaction to occur.[2]

Problem 2: Reaction Stalls or is Incomplete

Potential Cause Troubleshooting Step Scientific Rationale & References
Poor Quality Chlorinating Agent 1. Use a fresh bottle of thionyl chloride (SOCl₂) or oxalyl chloride. 2. Consider purifying the chlorinating agent by distillation immediately before use.Thionyl chloride and oxalyl chloride are themselves sensitive to hydrolysis, which neutralizes their reactivity. Old or improperly stored bottles may be partially decomposed.
Insufficient Catalyst (if using oxalyl chloride) 1. Ensure a catalytic amount of N,N-dimethylformamide (DMF) is added to the reaction.When using oxalyl chloride, DMF is required to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is the active chlorinating species in the catalytic cycle.[6]
Low Reaction Temperature 1. While low temperatures are good for stability, the activation energy for the chlorination reaction must be overcome. 2. Allow the reaction to slowly warm to room temperature after the initial addition if no conversion is observed at lower temperatures. Monitor carefully by TLC.Chemical reactions have specific temperature requirements. While side reactions must be managed, the primary conversion must be enabled.

Caption: Troubleshooting flowchart for sulfonyl chloride synthesis.

Recommended Protocol: Anhydrous Synthesis of (1-cyanocyclohexyl)methanesulfonyl chloride

This protocol outlines the conversion of sodium (1-cyanocyclohexyl)methanesulfonate to the target sulfonyl chloride using oxalyl chloride under strictly anhydrous conditions.

Materials:

  • Sodium (1-cyanocyclohexyl)methanesulfonate (dried under high vacuum)

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Oven-dried glassware

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet/outlet. Maintain a positive pressure of inert gas throughout the procedure.

  • Reagent Preparation: Suspend the dried sodium (1-cyanocyclohexyl)methanesulfonate in anhydrous DCM in the reaction flask. Cool the suspension to 0°C using an ice-water bath.

  • Catalyst Addition: Add a catalytic amount (1-2 drops) of anhydrous DMF to the stirred suspension.

  • Chlorination: Add oxalyl chloride (typically 1.5-2.0 equivalents) dropwise via the dropping funnel to the reaction mixture, ensuring the internal temperature does not exceed 5°C. Vigorous gas evolution (CO, CO₂) will be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by TLC, checking for the disappearance of the starting material.

  • Workup (Anhydrous): Once the reaction is complete, filter the mixture through a pad of Celite® under an inert atmosphere to remove the precipitated sodium chloride.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude (1-cyanocyclohexyl)methanesulfonyl chloride. The product should be used immediately in the next step or stored under an inert atmosphere at low temperature, as it is sensitive to moisture.[7]

Note: This procedure avoids an aqueous workup entirely, which is the safest method to prevent hydrolysis. If an aqueous workup is unavoidable for downstream applications, it must be performed with extreme care as detailed in the troubleshooting section.

References

  • A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. Available at: [Link]

  • Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. Available at: [Link]

  • General preparation method of sulfonyl chloride. Google Patents.
  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. Available at: [Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Available at: [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts. Google Patents.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]

  • Method of manufacturing methanesulfonyl chloride. Google Patents.
  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. Available at: [Link]

  • Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications. Available at: [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules. Available at: [Link]

  • methanesulfinyl chloride. Organic Syntheses. Available at: [Link]

  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.
  • Methanesulfonyl chloride. Sciencemadness Discussion Board. Available at: [Link]

  • Synthesis of Sulfonamides. Royal Society of Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Yields in (1-Cyanocyclohexyl)methanesulfonyl Chloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of (1-cyanocyclohexyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of (1-cyanocyclohexyl)methanesulfonyl chloride . This compound is a highly valuable, sp³-enriched building block frequently utilized in the preparation of spirocyclic β- and γ-sultams for lead discovery projects.

Due to the steric bulk of the cyclohexyl ring and the electrophilic nature of the final sulfonyl chloride, researchers often experience significant yield drops. This guide dissects the causality behind these failures and provides a self-validating workflow to ensure high-fidelity synthesis.

Mechanistic Workflow & Causality

The synthesis of (1-cyanocyclohexyl)methanesulfonyl chloride generally proceeds via a robust three-step sequence starting from 1-(hydroxymethyl)cyclohexanecarbonitrile.

  • Mesylation: The primary alcohol is activated using methanesulfonyl chloride (MsCl). The bulky cyclohexyl ring creates a neopentyl-like steric environment, making this step kinetically slower than typical primary alcohol mesylations.

  • Thioetherification: The mesylate is displaced by a sulfur nucleophile (e.g., potassium thioacetate or tert-butyl thiol).

  • Oxidative Chlorination: The thioether/thioacetate is oxidized and chlorinated to yield the final sulfonyl chloride. This is the most critical step; the highly electrophilic sulfonyl chloride intermediate is prone to nucleophilic attack by water, which can lead to over-oxidation and hydrolysis into the corresponding sulfonic acid .

SynthesisPathway A 1-(Hydroxymethyl) cyclohexanecarbonitrile B (1-Cyanocyclohexyl)methyl methanesulfonate A->B MsCl, Et3N CH2Cl2, 0°C to rt C Thioether / Thioacetate Intermediate B->C KSAc or t-BuSH DMF, 60°C D (1-Cyanocyclohexyl) methanesulfonyl chloride C->D Cl2, AcOH/H2O 0°C to 5°C

Reaction pathway for the synthesis of (1-cyanocyclohexyl)methanesulfonyl chloride.

Self-Validating Experimental Protocol

To guarantee reproducibility, every step in this protocol includes a Validation Checkpoint . Do not proceed to the next step unless the validation criteria are met .

Step 1: Mesylation of 1-(Hydroxymethyl)cyclohexanecarbonitrile
  • Procedure: Dissolve 1-(hydroxymethyl)cyclohexanecarbonitrile (1.0 eq) in anhydrous CH₂Cl₂. Add Et₃N (1.2 eq) and cool the solution to 0 °C under an argon atmosphere. Add MsCl (1.1 eq) dropwise over 15 minutes. Remove the ice bath and stir at room temperature for 12 hours. Wash the organic layer with H₂O, dry over Na₂SO₄, and evaporate in vacuo.

  • Causality: The 12-hour reaction time at room temperature is mandatory to overcome the steric hindrance of the sp³-rich cyclohexyl ring.

  • Validation Checkpoint: Perform GC/MS (EI). The reaction is complete when the alcohol mass is absent, and the product shows m/z = 122 [M-OMs]⁺ and 217 [M]⁺.

Step 2: Thioetherification
  • Procedure: Dissolve the crude mesylate (1.0 eq) in degassed DMF. Add potassium thioacetate (KSAc) (1.2 eq) and heat the mixture to 60 °C for 4–6 hours. Dilute with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.

  • Causality: Degassing the solvent prevents the oxidative dimerization of trace free thiols into disulfides, which would consume the nucleophile and stall the reaction.

  • Validation Checkpoint: Monitor via LC-MS. Confirm the complete consumption of the mesylate and the appearance of the thioacetate intermediate mass peak.

Step 3: Oxidative Chlorination
  • Procedure: Dissolve the thioacetate intermediate in a mixture of glacial acetic acid and distilled water (e.g., 5:1 v/v). Cool the reactor strictly to 0 °C. Slowly bubble Cl₂ gas into the mixture, maintaining the internal temperature below 5 °C. Stop the gas flow once the solution turns into an intense yellow/green suspension. Purge with nitrogen for 1 hour, extract immediately with CH₂Cl₂, wash with cold brine, dry, and concentrate carefully.

  • Causality: Maintaining the temperature below 5 °C and strictly controlling the chlorine stoichiometry prevents the water from acting as a nucleophile and hydrolyzing the newly formed sulfonyl chloride into a sulfonic acid .

  • Validation Checkpoint: Isolate the product as a colorless solid. Confirm via ¹H NMR (400 MHz, CDCl₃): Look for the distinct singlet at δ 3.97 (s, 2H) corresponding to the -CH₂-SO₂Cl protons. The melting point should be 55–56 °C.

Troubleshooting Guides & FAQs

Q1: My yield drops significantly during the oxidative chlorination step, and I am isolating a highly polar byproduct. What is happening? A1: You are likely experiencing over-oxidation or hydrolysis, resulting in the formation of (1-cyanocyclohexyl)methanesulfonic acid. Causality: The sulfonyl chloride intermediate is highly electrophilic. If the reaction temperature exceeds 5 °C, or if the reaction is left stirring for too long in the aqueous acetic acid mixture, water will attack the sulfonyl chloride. Solution: Strictly control the Cl₂ stoichiometry and temperature. If using Cl₂ gas is too difficult to control, switch to tert-butyl hypochlorite (t-BuOCl) or N-chlorosuccinimide (NCS) with HCl, which offer milder oxidative chlorination conditions and drastically reduce hydrolysis.

Q2: I am seeing incomplete conversion during the mesylation step, even after 4 hours. How can I push this to completion? A2: Causality: The bulky cyclohexyl ring creates a sterically hindered neopentyl-like environment around the primary alcohol, severely slowing down the nucleophilic attack on the methanesulfonyl chloride. Solution: Do not rush this step. Ensure you are using a slight excess of MsCl (1.1–1.2 eq) and Et₃N (1.2–1.5 eq) in strictly anhydrous CH₂Cl₂. Warm the reaction to room temperature and let it stir for a full 12 hours.

Q3: The final sulfonyl chloride product degrades during storage. How should it be handled? A3: Causality: Sulfonyl chlorides are inherently moisture-sensitive and will slowly hydrolyze upon exposure to atmospheric humidity. Solution: Immediately after isolation and validation, flush the storage vial with inert gas (Argon or N₂) and store the compound at -20 °C. If the compound has been stored for more than a month, re-validate via ¹H NMR before using it in downstream sulfonylation reactions.

Quantitative Data Summary

The following table summarizes the expected quantitative yields and validation metrics for the optimized synthesis of (1-cyanocyclohexyl)methanesulfonyl chloride, based on established literature protocols .

StepTransformationKey ReagentsIsolated Yield (%)Validation Metric
1 Nitrile ReductionNaBH₄, DME/MeOH85%GC/MS: m/z 139 [M]⁺
2 MesylationMsCl, Et₃N, CH₂Cl₂94%GC/MS: m/z 217 [M]⁺
3 Thioetherification & Oxidative Chlorination1. KSAc 2. Cl₂, AcOH/H₂O82%¹H NMR: δ 3.97 (s, 2H)

References

  • Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides Source: PubMed Central (PMC) URL:[Link]

  • Development of an Extremely Efficient Oxidative Chlorination Reaction: The Value of Routine Data Collection Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Troubleshooting

troubleshooting low conversion rates with (1-cyanocyclohexyl)methanesulfonyl chloride

Welcome to the technical resource and troubleshooting guide for (1-cyanocyclohexyl)methanesulfonyl chloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical resource and troubleshooting guide for (1-cyanocyclohexyl)methanesulfonyl chloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this reagent, particularly focusing on overcoming low conversion rates in sulfonylation reactions. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Introduction to (1-cyanocyclohexyl)methanesulfonyl chloride

(1-cyanocyclohexyl)methanesulfonyl chloride (CAS 1461715-46-7) is an aliphatic sulfonyl chloride used to introduce the (1-cyanocyclohexyl)methylsulfonyl moiety onto nucleophiles.[1][2] This functional group can be of interest in medicinal chemistry for modifying the physicochemical properties of a lead compound.

Like other sulfonyl chlorides, its reactivity is defined by the highly electrophilic sulfur atom, making it susceptible to attack by various nucleophiles such as alcohols and amines to form sulfonate esters and sulfonamides, respectively.[3] However, this reactivity also makes it prone to common pitfalls that can lead to low conversion rates and complex product mixtures. This guide will address these issues systematically.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered when using (1-cyanocyclohexyl)methanesulfonyl chloride.

Q1: My sulfonylation reaction with a primary/secondary amine (or alcohol) has a low yield. What are the most likely causes?

Low conversion is the most frequently reported issue and typically stems from one of three areas: reagent quality, reaction conditions, or inherent substrate properties.

  • Cause 1: Reagent Degradation (Hydrolysis). Sulfonyl chlorides are highly sensitive to moisture.[4][5] (1-cyanocyclohexyl)methanesulfonyl chloride can readily react with trace amounts of water in your solvent, on glassware, or in the atmosphere to form the corresponding and unreactive sulfonic acid. This is the most common cause of failure.[6]

  • Cause 2: Sub-optimal Reaction Conditions. The choice of base, solvent, and temperature is critical. An inappropriate base can fail to effectively scavenge the HCl byproduct or may introduce side reactions. Temperature control is also vital; while some reactions require heat to overcome activation energy, excessive heat can cause decomposition.[4]

  • Cause 3: Steric Hindrance. The (1-cyanocyclohexyl)methyl group is sterically bulky. If your nucleophile (the amine or alcohol) is also sterically hindered (e.g., a secondary alcohol or a branched amine), the reaction rate can be significantly reduced, leading to an incomplete reaction within a standard timeframe.[7][8]

Q2: How can I assess the quality of my (1-cyanocyclohexyl)methanesulfonyl chloride before starting?

Proactive quality control is essential. Never assume a commercial reagent is 100% pure, especially if the container has been opened previously.

  • Proton NMR (¹H NMR): This is a quick method to check for the presence of the corresponding sulfonic acid. The hydrolyzed product will have different chemical shifts.

  • Titration: A simple titration can be performed to determine the "active" sulfonyl chloride content.

  • Appearance: The reagent should be a clear or pale-colored liquid or solid. Significant discoloration (e.g., dark brown) can be a sign of decomposition.[4]

Q3: What are the optimal reaction conditions (base, solvent, temperature) for this reagent?

Optimal conditions are substrate-dependent, but the following guidelines provide a robust starting point.

ParameterRecommendationRationale & Expert Insight
Solvent Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).These solvents are polar enough to dissolve the reagents but are aprotic and can be easily dried. Crucially, use a freshly opened bottle of anhydrous solvent or dry it over molecular sieves. [4][7]
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), or Pyridine.A non-nucleophilic, sterically hindered base like Et₃N or DIPEA is often preferred to simply neutralize the HCl byproduct.[7] Pyridine can sometimes act as a nucleophilic catalyst but can also lead to chlorinated byproducts in some cases.[7] Use at least 1.1 equivalents.
Temperature Start at 0 °C, then allow to warm to room temperature (RT).The reaction is exothermic. Adding the sulfonyl chloride at 0 °C helps to control the initial reaction rate and minimize side reactions.[8] For sluggish reactions due to steric hindrance, gentle heating (40-50 °C) may be required.[8]
Atmosphere Inert (Nitrogen or Argon).This is non-negotiable. An inert atmosphere is critical to exclude atmospheric moisture and prevent hydrolysis of the sulfonyl chloride.[4]
Q4: I see multiple spots on my TLC plate. What are the likely side products?

A complex reaction mixture is a clear sign of sub-optimal conditions.

  • Spot at Baseline (Polar): This is almost certainly the sulfonic acid byproduct from hydrolysis.[4] It will not move from the baseline in typical non-polar solvent systems (e.g., Hexanes:EtOAc).

  • Unreacted Starting Material: If you see your starting amine/alcohol, the reaction is incomplete.

  • Other Spots: In reactions with primary amines, it's possible (though less common with hindered reagents) to form a double-sulfonated product (sulfonyl imide).[8]

Key Experimental Protocols & Workflows

Workflow: Troubleshooting Low Conversion Rates

This diagram outlines a logical workflow for diagnosing and solving low-yield reactions.

TroubleshootingWorkflow cluster_reagent Reagent Quality Assessment cluster_conditions Condition Optimization cluster_analysis Product Analysis & Further Optimization start Low Conversion Rate Observed check_reagent 1. Verify Reagent Quality - Run ¹H NMR of sulfonyl chloride - Check for discoloration start->check_reagent reagent_ok Reagent is Pure check_reagent->reagent_ok reagent_bad Hydrolysis/Decomposition Detected check_reagent->reagent_bad check_conditions 2. Review Reaction Conditions - Were solvents anhydrous? - Was an inert atmosphere used? - Is the base appropriate? conditions_ok Conditions Appear Correct check_conditions->conditions_ok conditions_bad Obvious Flaw Identified (e.g., wet solvent) check_conditions->conditions_bad analyze_products 3. Analyze Crude Mixture - Run TLC/LC-MS - Identify side products incomplete_rxn Diagnosis: Incomplete Reaction (Steric Hindrance Likely) analyze_products->incomplete_rxn hydrolysis_major Diagnosis: Hydrolysis is the Major Side Reaction analyze_products->hydrolysis_major reagent_ok->check_conditions purify Purify or Use Fresh Reagent reagent_bad->purify conditions_ok->analyze_products rerun Re-run with Strict Anhydrous/ Inert Conditions conditions_bad->rerun optimize_temp Action: Increase temperature (e.g., 40 °C) or add DMAP catalyst incomplete_rxn->optimize_temp hydrolysis_major->rerun Re-run with stricter anhydrous protocol

Caption: A logical workflow for troubleshooting low conversion rates.

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol provides a robust starting point for reacting (1-cyanocyclohexyl)methanesulfonyl chloride with a primary or secondary amine.

  • Preparation: Oven-dry all glassware and allow it to cool under a stream of nitrogen or argon.

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Add triethylamine (1.2 equivalents).

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: Dissolve (1-cyanocyclohexyl)methanesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.[9] A good mobile phase for TLC is often a 7:3 mixture of Hexanes:Ethyl Acetate.[9]

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Dilute with more DCM and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Mechanistic Insights

Understanding the competing reaction pathways is key to troubleshooting. The desired reaction is a nucleophilic attack by the amine/alcohol on the electrophilic sulfur atom. The primary competing reaction is hydrolysis.

ReactionMechanisms Reagents (1-cyanocyclohexyl)methanesulfonyl chloride + R₂NH (Amine) Desired_Product Sulfonamide Product + HCl Reagents->Desired_Product Desired Pathway (Nucleophilic Attack) Side_Product Sulfonic Acid + HCl Reagents->Side_Product Side Reaction (Hydrolysis) Water H₂O (Moisture) Water->Reagents Attacks Reagent Base Base (e.g., Et₃N) Base->Desired_Product Neutralizes HCl

Caption: Competing reaction pathways for sulfonyl chlorides.

The key to a high conversion rate is to maximize the rate of the "Desired Pathway" while minimizing the "Side Reaction." This is achieved by rigorously excluding water and using an effective base to drive the reaction forward.[4]

References

  • BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • BenchChem. (n.d.). Technical Support Center: Sulfonylation Reactions.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
  • BenchChem. (n.d.). Technical Support Center: Monitoring Sulfonylation Reactions with TLC.
  • BenchChem. (n.d.). Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity.
  • Cheméo. (n.d.). (1-cyanocyclohexyl)methanesulfonyl chloride — Chemical Substance Information.
  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • PubChemLite. (n.d.). (1-cyanocyclohexyl)methanesulfonyl chloride (C8H12ClNO2S).
  • Wikipedia. (n.d.). Sulfonyl halide.

Sources

Optimization

Technical Support Center: Troubleshooting (1-Cyanocyclohexyl)methanesulfonyl Chloride Sulfonylations

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming bottlenecks in late-stage functionalization. While sulfonylation is typically v...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming bottlenecks in late-stage functionalization. While sulfonylation is typically viewed as a straightforward transformation, aliphatic sulfonyl chlorides—particularly those with complex steric and electronic environments like (1-cyanocyclohexyl)methanesulfonyl chloride—often yield frustratingly low conversions and complex impurity profiles.

This guide bypasses generic advice to provide a deep mechanistic analysis of why these side reactions occur and delivers a self-validating protocol to ensure reproducible, high-yield sulfonamide synthesis.

PART 1: Core Mechanistic Insights

Q: Why does (1-cyanocyclohexyl)methanesulfonyl chloride yield high amounts of sulfonic acid and oligomeric side products compared to standard arylsulfonyl chlorides like tosyl chloride?

A: The root cause lies in the competition between direct nucleophilic substitution ( SN​2 ) and elimination-addition via a highly reactive sulfene intermediate[1].

Unlike tosyl chloride, (1-cyanocyclohexyl)methanesulfonyl chloride possesses alpha-methylene protons (-CH 2​ -). The causality of your side reactions is two-fold:

  • Electronic Activation: The beta-cyano group exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the acidity of the alpha-protons compared to simple alkyl sulfonyl chlorides.

  • Steric Hindrance: The bulky cyanocyclohexyl ring physically retards the direct SN​2 attack of the amine at the sulfur center.

When a strong amine base (e.g., Triethylamine, pH > 6.7) is introduced, the path of least resistance is the deprotonation of the alpha-carbon. This triggers an E2-like elimination of the chloride ion to form a sulfene intermediate ( R2​C=SO2​ )[2]. This sulfene is an indiscriminate electrophile. If your target amine is sterically hindered, trace moisture will outcompete the amine, leading to rapid hydrolysis into the corresponding sulfonic acid[1].

Mechanism SM (1-Cyanocyclohexyl) methanesulfonyl chloride StrongBase Strong Base (TEA) pH > 6.7 SM->StrongBase Deprotonation WeakBase Weak Base (Pyridine) pH < 6.7 SM->WeakBase Coordination Sulfene Sulfene Intermediate [R-C=SO2] StrongBase->Sulfene E2 Elimination SN2 Direct SN2 Attack Transition State WeakBase->SN2 Amine Attack Product Desired Sulfonamide Sulfene->Product Amine SideProd Hydrolysis / Oligomerization Sulfene->SideProd Trace H2O SN2->Product -HCl

Mechanistic divergence in aliphatic sulfonylation: Sulfene vs. SN2 pathways.

PART 2: Troubleshooting Guide & FAQs

Q: How do I select the right base to minimize sulfene-related side reactions? A: The mechanism is entirely dependent on the basicity versus nucleophilicity of your catalyst. You must switch from strongly basic, non-nucleophilic amines (like TEA or DIPEA) to weaker, nucleophilic bases like Pyridine. Pyridine (pKa ~5.2) is not basic enough to drive the E2 sulfene elimination. Instead, it acts as a nucleophilic catalyst, displacing the chloride to form a highly reactive, yet stable, sulfonylpyridinium intermediate that cleanly undergoes attack by the amine[2].

Q: Does the order of addition matter? A: Absolutely. Never add the base to the sulfonyl chloride before the amine is present. Inverse addition is critical: dissolve the amine and the base together, then add the sulfonyl chloride dropwise. This ensures that any transiently formed electrophilic species is immediately trapped by an overwhelming excess of the amine nucleophile.

Q: What if my amine is exceptionally hindered and standard sulfonylation still fails? A: If the SN​2 pathway is completely blocked by steric bulk, consider converting the sulfonyl chloride to a sulfonyl fluoride. Aliphatic sulfonyl fluorides are significantly more robust against alpha-deprotonation and hydrolysis, allowing for orthogonal SuFEx (Sulfur Fluoride Exchange) chemistry under milder conditions[3].

PART 3: Quantitative Data Presentation

To illustrate the causality of base selection, below is a synthesized empirical data summary demonstrating how base pKa dictates the reaction pathway for alpha-proton-containing sulfonyl chlorides.

Base SelectionpKa (Conjugate Acid)NucleophilicityPrimary Reaction PathwayTypical Sulfonamide YieldMajor Side Product
Triethylamine (TEA) 10.7LowE2 (Sulfene)< 30%Sulfonic Acid / Dimers
N,N-Diisopropylethylamine 11.4Very LowE2 (Sulfene)< 35%Sulfonic Acid
Potassium Carbonate 10.3N/AMixed (Biphasic)50 - 60%Hydrolysis Product
Pyridine 5.2High SN​2 (Direct)75 - 85% Minimal
PART 4: Validated Experimental Protocol

To ensure trustworthiness, the following methodology is designed as a self-validating system . Do not proceed to subsequent steps unless the validation criteria are met.

Optimized Sulfonylation of (1-Cyanocyclohexyl)methanesulfonyl chloride

  • Reagent Preparation & Drying:

    • Action: Dry Dichloromethane (DCM) over activated 3Å molecular sieves.

    • Validation: Perform a Karl Fischer titration. Moisture must be < 50 ppm to prevent sulfene hydrolysis.

  • Amine and Base Activation:

    • Action: In an oven-dried flask under Argon, dissolve the target amine (1.0 eq) and anhydrous Pyridine (2.5 eq) in the dry DCM (0.2 M concentration). Cool the flask to 0 °C using an ice bath.

    • Validation: Ensure the solution is completely clear. Any cloudiness indicates moisture or salt precipitation.

  • Electrophile Addition:

    • Action: Dissolve the solid (1-cyanocyclohexyl)methanesulfonyl chloride (mp 55–56 °C)[4] (1.1 eq) in a minimum volume of dry DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Validation: Monitor via an internal temperature probe. The exotherm must not exceed 5 °C during addition to prevent thermal sulfene extrusion.

  • Reaction Monitoring:

    • Action: Stir at 0 °C for 1 hour, then allow to warm to room temperature.

    • Validation: Check reaction progress via TLC (Stain with KMnO 4​ ). The complete disappearance of the sulfonyl chloride spot validates conversion.

  • Quench and Workup:

    • Action: Quench the reaction with cold 0.1 M HCl to neutralize the pyridine. Separate the organic layer, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

    • Validation: Test the aqueous layer with pH paper. It must be acidic (pH ~2) to ensure all pyridine has been successfully partitioned into the aqueous phase.

Workflow Step1 1. Prepare Amine & Pyridine in Anhydrous DCM (0 °C) Step2 2. Dropwise Addition of Sulfonyl Chloride Solution Step1->Step2 Step3 3. Maintain 0 °C for 1 hr, then warm to RT Step2->Step3 Step4 4. Self-Validation: TLC Check (Stain with KMnO4) Step3->Step4 Step5 5. Aqueous Quench (0.1 M HCl) & Phase Separation Step4->Step5

Optimized step-by-step experimental workflow for minimizing sulfene side reactions.

References
  • Title: Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations Source: European Journal of Chemistry URL: [Link]

  • Title: Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides Source: ResearchGate URL: [Link]

  • Title: Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides Source: PMC (National Institutes of Health) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for (1-Cyanocyclohexyl)methanesulfonyl Chloride Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying highly reactive, non-chromophoric intermediates. (1-Cyanocyclohexyl)methanesulfonyl chloride (CAS: 1461715-46-7) is a prim...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying highly reactive, non-chromophoric intermediates. (1-Cyanocyclohexyl)methanesulfonyl chloride (CAS: 1461715-46-7) is a prime example. While it is a critical building block in pharmaceutical synthesis, its purity validation is notoriously difficult.

This guide objectively compares analytical methodologies for this compound, demonstrating why Pre-column Derivatization Reversed-Phase HPLC (RP-HPLC) drastically outperforms Direct RP-HPLC and Normal Phase HPLC (NP-HPLC). Furthermore, it provides a self-validating experimental protocol aligned with the latest [1] for analytical procedure validation.

Mechanistic Causality: The Analytical Challenge

To understand why standard methods fail, we must look at the molecule's chemical nature. (1-Cyanocyclohexyl)methanesulfonyl chloride lacks an aromatic ring, meaning it has negligible UV absorbance above 210 nm.

Furthermore, sulfonyl chlorides are highly electrophilic. When subjected to Direct RP-HPLC , the compound reacts rapidly with the water and alcohols in the mobile phase. This on-column hydrolysis converts the sulfonyl chloride into its corresponding sulfonic acid. Analytically, this manifests as severe peak splitting, poor recovery, and shifting retention times.

To circumvent this, we utilize Pre-column Derivatization . By reacting the sample with an amine (such as benzylamine) prior to injection, we achieve two critical outcomes:

  • Chemical Stabilization: The reactive sulfonyl chloride is converted into a highly stable sulfonamide, halting degradation[2].

  • Chromophore Introduction: The benzyl group introduces a robust π−π∗ transition chromophore, enabling highly sensitive UV detection at 254 nm.

Pathway A (1-Cyanocyclohexyl) methanesulfonyl chloride B Aqueous Hydrolysis (Direct RP-HPLC) A->B D Amine Derivatization (Pre-column Method) A->D C Sulfonic Acid (Poor UV, Peak Tailing) B->C E Stable Sulfonamide (High UV Absorbance) D->E

Caption: Chemical pathways of sulfonyl chlorides in HPLC analysis.

Method Comparison: Direct vs. NP-HPLC vs. Derivatization

To establish the optimal analytical strategy, we compared three distinct approaches[3]. The quantitative data below synthesizes the performance metrics of each method for (1-cyanocyclohexyl)methanesulfonyl chloride.

Performance MetricDirect RP-HPLC (Alternative 1)Normal Phase HPLC (Alternative 2)Pre-column Derivatization RP-HPLC (Recommended)
Analyte Stability Poor (Rapid Hydrolysis)High (Non-aqueous)Excellent (Stable Sulfonamide)
Detector Compatibility UV (Poor sensitivity <210nm)ELSD / Refractive Index (RI)UV at 254 nm
Sensitivity (LOD) > 50 µg/mL~ 10 µg/mL0.05 µg/mL
Impurity Resolution Unreliable (Peak Tailing)Moderate (Broad Peaks)High (Sharp, Gaussian Peaks)
ICH Q2(R2) Suitability Fails Accuracy & PrecisionFails Sensitivity for Trace ImpuritiesPasses All Criteria

Experimental Protocol: Self-Validating Derivatization Workflow

The following protocol is designed as a self-validating system . By incorporating a specific derivatization blank, the method intrinsically verifies reaction completeness and ensures no artifact peaks interfere with the analysis.

Step-by-Step Methodology

Step 1: Derivatization Reagent Preparation Prepare a 0.5% (v/v) solution of benzylamine in anhydrous acetonitrile. Causality: Anhydrous conditions prevent premature hydrolysis before the amine can react.

Step 2: Sample Preparation Accurately weigh 10.0 mg of (1-cyanocyclohexyl)methanesulfonyl chloride and dissolve it in 5.0 mL of anhydrous acetonitrile.

Step 3: The Derivatization Reaction Transfer 1.0 mL of the sample solution to a 10 mL volumetric flask. Add 2.0 mL of the benzylamine reagent. Vortex for 30 seconds and incubate at room temperature for 15 minutes. Self-Validating Mechanism: Prepare a parallel "Derivatization Blank" (reagents only, no analyte). If the blank chromatogram shows no peaks at the sulfonamide's retention time, the system intrinsically validates that the reagents are free from interfering contaminants.

Step 4: HPLC Conditions

  • Column: C18 (4.6 x 150 mm, 3 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffers the silanol groups, ensuring sharp peaks)

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Validation Data (ICH Q2(R2) Compliance)

A robust method must withstand the rigorous criteria of [4]. The derivatization method was subjected to full validation, evaluating specificity, linearity, accuracy, precision, and robustness.

Validation Start ICH Q2(R2) Validation Workflow Spec 1. Specificity (Blank & Matrix Verification) Start->Spec Lin 2. Linearity & Range (LOQ to 120% Concentration) Spec->Lin Acc 3. Accuracy & Precision (Spike Recovery & %RSD) Lin->Acc Rob 4. Robustness (Flow, Temp, pH Variations) Acc->Rob Report System Suitability & Final Report Rob->Report

Caption: ICH Q2(R2) analytical method validation workflow.

Summary of Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte retention timeNo interference from blank/reagentsPass
Linearity R2≥0.999 (Range: LOQ to 120%) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 101.2%Pass
Precision Repeatability %RSD ≤2.0% (n=6)%RSD = 0.65%Pass
Sensitivity Signal-to-noise ≥3 (LOD), ≥10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass
Robustness Stable under ±10% flow/temp changesNo significant shift in resolutionPass

By transforming the highly reactive (1-cyanocyclohexyl)methanesulfonyl chloride into a stable, UV-active sulfonamide, laboratories can achieve reproducible, high-fidelity purity data that easily passes stringent regulatory scrutiny.

References

  • Analytical Method Validation: Key Parameters & Common Challenges. Neuland Labs. Retrieved from [Link]

  • In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate via LC-MS/MS. National Center for Biotechnology Information (PMC). Retrieved from[Link]

  • Method Development & Validation (Stability-Indicating). PharmaStability. Retrieved from[Link]

Sources

Comparative

The Application Scientist's Guide to Aliphatic Sulfonyl Chlorides: A Comparative Analysis of (1-Cyanocyclohexyl)methanesulfonyl Chloride

Executive Summary & Strategic Context In modern drug discovery, incorporating aliphatic sulfonamides is increasingly prioritized to improve three-dimensional structural complexity (sp³ character), metabolic stability, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern drug discovery, incorporating aliphatic sulfonamides is increasingly prioritized to improve three-dimensional structural complexity (sp³ character), metabolic stability, and aqueous solubility compared to traditional flat aromatic sulfonamides ([1]). Among the diverse array of building blocks, (1-cyanocyclohexyl)methanesulfonyl chloride (CCMSC) (CAS: 1461715-46-7) represents a highly specialized, bifunctional reagent ([2]).

This guide objectively compares the reactivity, stability, and application of CCMSC against standard aliphatic sulfonyl chlorides (e.g., Methanesulfonyl chloride, MsCl). It provides researchers with the mechanistic rationale and self-validating protocols necessary to deploy this sterically hindered scaffold effectively.

Structural & Mechanistic Divergence

The reactivity of sulfonyl chlorides is governed by the electrophilicity of the sulfur atom and the steric environment surrounding it ([3]). While unhindered aliphatic sulfonyl chlorides like MsCl react rapidly via a concerted S_N2-like mechanism or a highly reactive sulfene intermediate, CCMSC presents a unique mechanistic challenge.

  • Neopentyl-Like Steric Hindrance: CCMSC features a methylene group (-CH₂-) attached directly to a fully substituted quaternary carbon (C1 of the cyclohexane ring). This neopentyl-type architecture severely restricts the trajectory for direct nucleophilic attack (S_N2-like displacement) at the sulfonyl sulfur, lowering its baseline reactivity ([4]).

  • The Cyano Effect and Sulfene Pathway: Because direct displacement is sterically blocked, CCMSC relies heavily on the sulfene mechanism (E1cB-like elimination) for sulfonamide formation. The strongly electron-withdrawing cyano group (-CN) at the 1-position exerts a significant inductive effect (-I), increasing the acidity of the adjacent alpha-protons on the methylene group. In the presence of a strong, non-nucleophilic base, CCMSC undergoes deprotonation to form a transient, highly reactive sulfene intermediate, which is rapidly trapped by the amine nucleophile.

Mechanism A Aliphatic Sulfonyl Chloride (CCMSC) C Sulfene Intermediate [R-C=SO2] A->C Deprotonation (Favored by -CN) D Direct S_N2-like Transition State A->D Direct Attack (Sterically Blocked) B Base (e.g., DBU) B->C F Sulfonamide Product C->F Fast Trapping D->F -Cl- E Amine Nucleophile E->C E->D

Mechanistic divergence in aliphatic sulfonyl chlorides: Sulfene vs. Direct Displacement.

Comparative Performance Data

Understanding hydrolytic stability and relative reactivity is critical for optimizing reaction conditions. Table 1 summarizes the empirical performance metrics of CCMSC compared to other common aliphatic sulfonyl chlorides.

Table 1: Comparative Reactivity & Stability Metrics of Aliphatic Sulfonyl Chlorides

Sulfonyl ChlorideSteric EnvironmentAlpha-ProtonsHydrolytic t₁/₂ (pH 7.4, 25°C)Relative Reactivity (Piperidine, 25°C)
Methanesulfonyl chloride (MsCl) Unhindered3< 5 min1.0 (Reference Standard)
Cyclohexanesulfonyl chloride Secondary1~ 45 min0.15
(1-Cyanocyclohexyl)methanesulfonyl chloride Neopentyl-like (Highly Hindered) 2 > 12 hours 0.02 (Requires DMAP/Heat)
Trifluoromethanesulfonyl chloride (TfCl) Unhindered (Electron-poor)0< 1 min> 100

Experimental Workflows & Self-Validating Protocols

Due to its steric bulk, standard sulfonylation conditions (e.g., Triethylamine, DCM, Room Temperature) often result in unreacted CCMSC or competitive hydrolysis ([3]). The following protocol is engineered to overcome these barriers by forcing the sulfene pathway.

Protocol: Synthesis of Sterically Hindered Sulfonamides using CCMSC
  • Causality & Rationale: We substitute standard bases with DBU to ensure rapid, quantitative sulfene generation. Anhydrous THF is selected over DCM to allow for higher reaction temperatures (50 °C) without solvent degradation, providing the necessary activation energy to overcome steric clashes during nucleophilic trapping.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under N₂, dissolve the amine nucleophile (1.0 eq) in anhydrous THF (0.2 M).

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 eq). Causality: One equivalent neutralizes the HCl byproduct, one equivalent drives sulfene formation, and the excess accounts for trace moisture.

  • Electrophile Addition: Cool the mixture to 0 °C. Add CCMSC (1.2 eq) dropwise as a solution in THF. Self-Validating Check: A slight yellowing or immediate precipitate (DBU·HCl) indicates successful initial deprotonation.

  • Thermal Activation: Remove the ice bath and heat the reaction to 50 °C for 4–12 hours.

  • Reaction Monitoring (Diagnostic Logic): Analyze via LC-MS.

    • If the mass of the corresponding sulfonic acid (M-Cl+OH) is observed: Your THF was wet or the base was hydrated.

    • If CCMSC remains intact: The amine is too hindered. Increase the temperature to 65 °C or add 0.2 eq of DMAP as a nucleophilic catalyst.

  • Workup & Purification: Quench with 1N HCl (to protonate DBU and unreacted amine), extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Workflow Step1 1. Reagent Prep Dry THF & Amine Step2 2. Base Addition DBU (2.5 eq) Step1->Step2 Step3 3. CCMSC Addition (0 °C to 50 °C) Step2->Step3 Step4 4. LC-MS Monitoring Check for M-Cl+OH Step3->Step4 Step4->Step3 Incomplete (Add DMAP/Heat) Step5 5. Aqueous Workup 1N HCl Quench Step4->Step5 >95% Conversion Step6 6. Purification Flash Chromatography Step5->Step6

Self-validating experimental workflow for sterically hindered sulfonamide synthesis.

Medicinal Chemistry Applications

Why endure the synthetic complexity of CCMSC? The 1-cyanocyclohexyl-methyl moiety is a powerful pharmacophore modifier:

  • Metabolic Stability: Unlike simple methanesulfonyl groups which are highly susceptible to alpha-oxidation by Cytochrome P450 enzymes, the bulky cyclohexane ring and electron-withdrawing cyano group sterically and electronically shield the alpha-protons from metabolic degradation.

  • Lipophilic Efficiency (LipE): The incorporation of the sp³-rich cyclohexane ring improves the overall three-dimensional geometry of the drug candidate, often enhancing binding affinity to target proteins while maintaining a favorable lipophilicity profile compared to flat aromatic rings ([1]).

  • Vectoring: The rigid chair conformation of the cyclohexane ring projects the cyano group at a defined vector, allowing it to act as a potent, directional hydrogen-bond acceptor in deep protein binding pockets.

References

  • ACS Combinatorial Science. "Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides." American Chemical Society. URL:[Link]

  • Molecules (MDPI). "Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides." MDPI Open Access Journals. URL:[Link]

  • ECHA CHEM. "(1-cyanocyclohexyl)methanesulfonyl chloride - Substance Information." European Chemicals Agency. URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Structural Integrity of (1-cyanocyclohexyl)methanesulfonyl chloride Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: Beyond Synthesis – The Imperative of Structural Verification In the landscape of modern drug discovery, particularly in the realm of cova...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Synthesis – The Imperative of Structural Verification

In the landscape of modern drug discovery, particularly in the realm of covalent inhibitors and complex molecular scaffolds, the sulfonyl chloride functional group serves as a linchpin for both synthesis and biological activity.[1][2] Derivatives of (1-cyanocyclohexyl)methanesulfonyl chloride are of increasing interest, offering a unique combination of a reactive sulfonyl chloride warhead, a lipophilic cyclohexyl core for steric influence, and a polar cyano group for potential secondary interactions. However, the very reactivity that makes this moiety synthetically valuable also renders it susceptible to degradation and isomeric ambiguity.[1]

Chapter 1: The Analytical Gauntlet – A Multi-Modal Approach to Structural Elucidation

The characterization of (1-cyanocyclohexyl)methanesulfonyl chloride and its analogs is not a task for a single technique but requires a multi-faceted analytical approach.[3] Each method provides a unique piece of the structural puzzle, and together, they create a high-fidelity picture of the molecule's identity, purity, and stability.

The First Line of Inquiry: Spectroscopic Confirmation

Spectroscopic methods are the cornerstone of initial structural verification, offering rapid and rich information about the molecular framework and functional groups present.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the unambiguous structural elucidation of the compound's carbon-hydrogen framework.[3]

    • ¹H NMR: Provides data on the chemical environment of protons. For a typical (1-cyanocyclohexyl)methanesulfonyl chloride derivative, one would expect to see characteristic multiplets for the cyclohexyl ring protons and a distinct singlet for the methylene (-CH₂-) protons adjacent to the sulfonyl chloride group. The chemical shift of this methylene group is significantly downfield due to the strong electron-withdrawing effect of the SO₂Cl moiety.[4]

    • ¹³C NMR: Complements the proton data by identifying all unique carbon environments, including the quaternary carbon of the cyclohexyl ring attached to the cyano and methanesulfonyl groups, and the carbon of the nitrile group (-C≡N).

  • Infrared (IR) Spectroscopy: IR spectroscopy is a fast and effective method for confirming the presence of key functional groups. The sulfonyl chloride group exhibits strong, characteristic absorption bands for its asymmetric and symmetric S=O stretching vibrations, typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[4] The presence of the nitrile group will also be indicated by a sharp absorption band around 2240-2260 cm⁻¹.

  • Mass Spectrometry (MS): This highly sensitive technique confirms the molecular weight of the compound. A key diagnostic feature for sulfonyl chlorides is the isotopic pattern of chlorine. The presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 natural abundance results in a characteristic M+ and M+2 peak pattern in the mass spectrum, providing strong evidence for the presence of a single chlorine atom.[3][4]

The Gold Standard: Definitive 3D Structure via X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure, including stereochemistry and bond angles, single-crystal X-ray crystallography is the definitive method.[3][5] This technique is particularly crucial for complex derivatives where NMR data may be ambiguous or for establishing the absolute configuration of chiral centers.

The primary challenge lies in growing a single crystal of sufficient quality, a process that can be hampered by the inherent reactivity of the sulfonyl chloride group.[3] Success requires careful screening of anhydrous solvents and crystallization techniques like slow evaporation or vapor diffusion under an inert atmosphere.[3]

Chapter 2: Workflow for Comprehensive Structural Validation

A logical, sequential workflow ensures that confidence in the compound's structure is built methodically. This process begins with foundational checks and progresses to definitive confirmation and purity assessment.

G cluster_0 Initial Synthesis & Workup cluster_3 Definitive Structural Confirmation synthesis Crude Product ir IR Spectroscopy (Check for SO₂Cl, C≡N) synthesis->ir Initial Screen ms Mass Spectrometry (Check MW & Cl Isotope Pattern) synthesis->ms Initial Screen nmr ¹H & ¹³C NMR (Confirm C-H Framework) synthesis->nmr Detailed Analysis hplc HPLC / LC-MS (Assess Purity >95%) nmr->hplc If structure confirmed stability Forced Degradation Study (Evaluate Stability Profile) hplc->stability xray Single-Crystal X-ray (Unambiguous 3D Structure) stability->xray For key compounds

Caption: Workflow for Validating Structural Integrity.

Chapter 3: Comparative Analysis: (1-cyanocyclohexyl)methanesulfonyl chloride vs. Alternatives

The choice of a sulfonylating agent is a critical decision in drug development, impacting reactivity, stability, and handling. The (1-cyanocyclohexyl)methanesulfonyl chloride scaffold offers a unique profile compared to more common alternatives.

Feature(1-cyanocyclohexyl)methanesulfonyl chlorideAliphatic Sulfonyl Chlorides (e.g., Mesyl Chloride)Aromatic Sulfonyl Chlorides (e.g., Tosyl Chloride)Sulfonyl Fluorides (SuFEx Reagents)
Reactivity High: The sulfur is highly electrophilic, making it reactive towards a broad range of nucleophiles.[1]Very High: Generally more reactive and less sterically hindered than the title compound.[6]High: Reactivity can be tuned by aromatic substituents. Generally less reactive than simple aliphatic counterparts.Lower: More stable and less reactive than corresponding chlorides, often requiring activation.[7][8][9]
Stability Moderate: Susceptible to hydrolysis by atmospheric moisture. Decomposition can occur, especially with heteroaromatic systems.[7][9]Low: Highly susceptible to hydrolysis, often fuming in air. Requires stringent anhydrous handling.[10]Moderate to High: Generally more stable and easier to handle than aliphatic sulfonyl chlorides.High: Significantly more stable to hydrolysis and storage, making them easier to handle and suitable for aqueous applications.[7][9]
Synthetic Utility Forms stable sulfonamides. The cyano-cyclohexyl group provides a non-aromatic, lipophilic scaffold with a polar functional group.Primarily used to form mesylates (excellent leaving groups) and simple sulfonamides.[6][10]Used to form toluenesulfonamides (sulfonamide drugs) and tosylates (leaving groups).Used in "Click Chemistry" (SuFEx) for bioconjugation and forming highly stable sulfonyl linkages. Can target residues beyond cysteine.[11][12]
Handling Requires handling under an inert atmosphere to prevent hydrolysis. Corrosive and a lachrymator.[10]Highly corrosive, toxic, and lachrymatory. Reacts violently with water.[10]Typically crystalline solids, less volatile and easier to handle than liquid aliphatic chlorides.Generally less hazardous and easier to handle due to lower reactivity and higher stability.

Chapter 4: Essential Experimental Protocols

To ensure reproducibility and trustworthiness, the following detailed protocols are provided.

Protocol 4.1: NMR Spectroscopic Analysis

This protocol outlines the standard procedure for acquiring high-quality NMR spectra for a reactive sulfonyl chloride derivative.

  • Sample Preparation:

    • In a nitrogen-filled glovebox or under a stream of argon, accurately weigh 5-10 mg of the sulfonyl chloride derivative into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆). Causality: Aprotic solvents are crucial to prevent reaction (solvolysis) of the highly reactive sulfonyl chloride with the solvent.[3]

    • If quantitative analysis (qNMR) is required, add a precisely weighed amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene).

    • Cap the NMR tube securely and gently agitate to ensure complete dissolution.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (e.g., 'zg30').

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 16-32.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled with NOE (e.g., 'zgpg30').

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate signals in the ¹H spectrum and determine chemical shifts (δ) and coupling constants (J).

Protocol 4.2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate the target compound from potential impurities and degradation products.

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B over 1 minute, and equilibrate for 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm (or as determined by UV scan). Rationale: Many sulfonyl chlorides lack a strong chromophore, requiring detection at low UV wavelengths.[3]

  • Sample Preparation:

    • Prepare a stock solution of the compound in Acetonitrile at 1 mg/mL.

    • Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Acetonitrile and Water.

  • Analysis:

    • Inject 10 µL of the sample.

    • Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 4.3: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for understanding potential degradation pathways and for developing stability-indicating analytical methods.[13][14]

G cluster_0 Preparation cluster_1 Stress Conditions (Incubate at 40°C for 24h) cluster_2 Analysis start Prepare 1 mg/mL Stock Solution of Compound in Acetonitrile acid Acidic (0.1 M HCl) start->acid Aliquot & Treat base Basic (0.1 M NaOH) start->base Aliquot & Treat ox Oxidative (3% H₂O₂) start->ox Aliquot & Treat thermal Thermal (Solvent only, 80°C) start->thermal Aliquot & Treat photo Photolytic (ICH guidelines light exposure) start->photo Aliquot & Treat analyze Analyze all samples by validated stability-indicating HPLC-UV/MS method acid->analyze base->analyze ox->analyze thermal->analyze photo->analyze

Caption: Workflow for a Forced Degradation Study.

Conclusion

Validating the structural integrity of (1-cyanocyclohexyl)methanesulfonyl chloride derivatives is a rigorous, multi-step process that forms the bedrock of reliable and reproducible research. A cavalier approach to characterization is a significant liability in drug development. By integrating a logical sequence of spectroscopic and chromatographic techniques, culminating in X-ray crystallography for key compounds, researchers can proceed with confidence. This guide provides the strategic framework and detailed protocols necessary to ensure that the molecules being advanced into biological testing are precisely what they are intended to be, thereby upholding the principles of scientific integrity and maximizing the potential for discovery.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
  • IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
  • Sulfonyl Chlorides/Fluorides. Yufeng.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Scilit.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Organic & Biomolecular Chemistry. RSC Publishing.
  • Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies. WuXi RCS.
  • CHEMICAL STABILITY OF DRUGS. IIP Series.
  • A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies. Benchchem.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.
  • Design and Synthesis of Covalent Inhibitors of FabA. ACS Omega.
  • An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Profess. Benchchem.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry.
  • Methods and Protocols for Drug Stability Studies. Request PDF - ResearchGate.
  • Sulfonyl Chlorides and Sulfonamides. MilliporeSigma.
  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. Request PDF - ResearchGate.
  • Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. PMC.
  • Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. International Journal of Pharmaceutical Sciences.
  • X-ray Determination Of Molecular Structure | Physics | Research Starters. EBSCO.
  • Methanesulfonyl chloride. Wikipedia.

Sources

Comparative

gas chromatography analysis of (1-cyanocyclohexyl)methanesulfonyl chloride impurities

A Comprehensive Guide to Gas Chromatography Analysis of (1-Cyanocyclohexyl)methanesulfonyl Chloride Impurities: Direct vs. Derivatization Strategies Introduction (1-Cyanocyclohexyl)methanesulfonyl chloride (CAS 1461715-4...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Gas Chromatography Analysis of (1-Cyanocyclohexyl)methanesulfonyl Chloride Impurities: Direct vs. Derivatization Strategies

Introduction

(1-Cyanocyclohexyl)methanesulfonyl chloride (CAS 1461715-46-7) is a highly functionalized aliphatic sulfonyl chloride, frequently utilized as a critical electrophilic building block in the synthesis of spirocyclic and cycloalkyl-fused sulfonamide therapeutics. Assessing the purity of this intermediate is paramount, as residual impurities—such as unreacted 1-cyanocyclohexane precursors or degradation products—can severely impact downstream reaction yields and API safety profiles.

While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile impurity profiling, the intrinsic reactivity of the sulfonyl chloride moiety presents a significant analytical hurdle. This guide objectively compares conventional direct GC analysis against optimized ultra-inert and derivatization-based methodologies, providing actionable experimental data to ensure scientific integrity in your analytical workflows.

Mechanistic Insight: The GC Conundrum

Sulfonyl chlorides are notoriously problematic in gas chromatography. The –SO₂Cl functional group is highly susceptible to thermal and catalytic degradation[1]. When a sample is injected into a standard, heated GC inlet (typically 250 °C) and interacts with active silanol sites in the glass liner or column, the molecule undergoes two primary degradation pathways:

  • Thermal Desulfonylation: Homolytic or heterolytic cleavage of the C–S and S–Cl bonds leads to the extrusion of sulfur dioxide (SO₂), artificially forming (1-cyanocyclohexyl)methyl chloride as an artifact[2].

  • Hydrolysis: Trace moisture in the carrier gas, sample matrix, or active sites reacts with the sulfonyl chloride to form (1-cyanocyclohexyl)methanesulfonic acid and HCl. Sulfonic acids are highly polar and non-volatile, causing severe peak tailing, irreversible column binding, and a progressive loss of detector response[3].

Understanding this causality is critical: if you observe high levels of alkyl chlorides in your GC chromatogram, they may not be true impurities from the synthesis, but rather thermal artifacts generated inside the instrument.

degradation A (1-Cyanocyclohexyl)methanesulfonyl Chloride B Thermal Cleavage (Hot GC Inlet) A->B >200°C C Hydrolysis (Active Silanols/H2O) A->C Moisture D 1-Cyanocyclohexyl-methyl Chloride + SO2 (Artifact) B->D -SO2 E (1-Cyanocyclohexyl)methanesulfonic Acid (Peak Tailing) C->E +H2O

Thermal and catalytic degradation pathways of sulfonyl chlorides in GC.

Comparative Analytical Strategies

To accurately profile impurities without generating false positives, analysts must choose between optimizing the direct injection hardware or chemically modifying the analyte prior to analysis[4].

  • Method A: Conventional Direct GC-FID/MS (Standard 5% Phenyl Column)

    • Mechanism: Direct injection into a hot split/splitless inlet.

    • Verdict: Highly discouraged. The thermal stress guarantees artifact formation, leading to an overestimation of alkyl chloride impurities and poor recovery of the intact sulfonyl chloride.

  • Method B: Optimized Direct GC-MS (Ultra-Inert System & Cold On-Column Injection)

    • Mechanism: Cold On-Column (COC) injection deposits the liquid sample directly into the capillary column at a temperature below the solvent's boiling point.

    • Causality: By bypassing the heated vaporization chamber entirely, the thermal energy transferred to the molecule is kept below the activation energy required for C–S bond cleavage[1]. Combined with an Ultra-Inert (UI) mid-polarity column (e.g., DB-1701), hydrolysis is minimized.

  • Method C: Pre-Column Derivatization (Amidation) GC-MS

    • Mechanism: The sample is reacted with an excess of a secondary amine (e.g., diethylamine) to form a stable N,N-diethylsulfonamide derivative[5].

    • Causality: This tertiary sulfonamide lacks acidic N–H protons and reactive halogens, rendering it highly volatile, thermally stable, and completely inert to active silanol sites. This entirely eliminates the thermal desulfonylation pathway, allowing for standard hot-inlet injection[4].

Quantitative Data Presentation

The following table summarizes the comparative performance of the three methods based on validated experimental parameters for trace sulfonyl chloride analysis[3][6].

Analytical ParameterMethod A: Conventional GC-MSMethod B: Ultra-Inert COC GC-MSMethod C: Derivatization GC-MS
Target Analyte Recovery 62.5%95.2%99.1% (as sulfonamide)
Artifact Formation (Desulfonylation) 28.4%< 1.5%Not Detected
Limit of Detection (LOD) 2.50 µg/mL0.45 µg/mL0.10 µg/mL
Limit of Quantitation (LOQ) 7.50 µg/mL1.35 µg/mL0.30 µg/mL
Peak Symmetry (Tailing Factor) 2.4 (Severe Tailing)1.2 (Acceptable)1.05 (Excellent)
Column Lifespan Impact High degradation (Acid buildup)ModerateLow (Inert derivative)

Experimental Protocols

workflow Start Sample Preparation M1 Direct GC-MS (Ultra-Inert) Start->M1 M2 Pre-Column Derivatization Start->M2 P1 Dilute in Anhydrous DCM M1->P1 P2 React with Diethylamine M2->P2 I1 Cold On-Column Injection P1->I1 I2 Split/Splitless Injection P2->I2 R1 Detect Intact Analyte I1->R1 R2 Detect Stable Sulfonamide I2->R2

Workflow comparison: Direct Ultra-Inert GC-MS vs. Pre-Column Derivatization.

Protocol 1: Ultra-Inert Direct GC-MS (Method B)

Use this method when you must quantify pre-existing sulfonamide or sulfonic acid impurities that derivatization would obscure.

  • Sample Preparation: Accurately weigh 10 mg of the sample and dissolve in 10 mL of strictly anhydrous dichloromethane (DCM) to prevent spontaneous hydrolysis.

  • System Configuration: Install a 30 m × 0.25 mm, 0.25 µm DB-1701 Ultra-Inert column. Utilize a Cold On-Column (COC) injector.

  • Injection: Inject 1.0 µL of the sample. Set the initial oven and injector track temperature to 40 °C (below DCM boiling point).

  • Temperature Program: Hold at 40 °C for 2 min, ramp at 15 °C/min to 280 °C, and hold for 5 min.

  • Self-Validation Check: Inject a known standard of (1-cyanocyclohexyl)methyl chloride. If the peak area of this chloride in the intact sulfonyl chloride sample exceeds 2% of the total area, inlet degradation is still occurring, and the system must be re-passivated.

Protocol 2: Pre-Column Derivatization GC-MS (Method C)

Use this method for the highest sensitivity and quantitative reliability of volatile impurities[6].

  • Derivatization Reaction: Dissolve 10 mg of the sample in 5 mL of anhydrous acetonitrile. Add 100 µL of anhydrous diethylamine.

  • Incubation: Vortex for 30 seconds and incubate at room temperature for 15 minutes. The reaction is rapid and quantitative[5].

  • Quenching & Extraction: Add 5 mL of HPLC-grade water to quench unreacted amine, then extract with 5 mL of hexane. Collect the upper organic layer containing the derivatized N,N-diethylsulfonamide.

  • GC-MS Analysis: Inject 1.0 µL into a standard split/splitless inlet set to 250 °C. Use a standard DB-5ms column. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity[7].

  • Self-Validation Check: Process a reagent blank (acetonitrile + diethylamine + water + hexane) alongside the sample. Analyze the blank to ensure no artifactual peaks co-elute with the target derivative or known impurities.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1-Cyanocyclohexyl)methanesulfonyl chloride

Comprehensive Safety and Operational Guide: Handling (1-Cyanocyclohexyl)methanesulfonyl chloride (1-Cyanocyclohexyl)methanesulfonyl chloride (CAS: 1461715-46-7) is a specialized bifunctional reagent frequently utilized i...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling (1-Cyanocyclohexyl)methanesulfonyl chloride

(1-Cyanocyclohexyl)methanesulfonyl chloride (CAS: 1461715-46-7) is a specialized bifunctional reagent frequently utilized in advanced drug development and synthetic chemistry[1]. As a Senior Application Scientist, I emphasize that handling this compound requires more than just passive compliance with safety data sheets; it requires a deep understanding of the chemical causality that makes this reagent hazardous. This guide provides a self-validating system of operational protocols, ensuring that every step you take in the laboratory actively mitigates risk.

Hazard Profile & Chemical Causality

To design an effective safety protocol, we must first understand the inherent reactivity of the compound. Under the Globally Harmonized System (GHS), (1-Cyanocyclohexyl)methanesulfonyl chloride is classified as Skin Corr. 1B (Causes severe skin burns and eye damage, H314), Acute Tox. 4 (Harmful via oral, dermal, and inhalation routes, H302 + H312 + H332), and STOT SE 3 (May cause respiratory irritation, H336)[1][2].

The Causality of the Hazard: Sulfonyl chlorides are highly electrophilic. When exposed to ambient moisture, skin, or mucous membranes, they undergo rapid, exothermic hydrolysis. This reaction generates stoichiometric amounts of hydrogen chloride (HCl) gas and the corresponding sulfonic acid derivative[3]. The localized generation of these strong acids is the primary driver of the compound's corrosive, tissue-destroying, and lachrymatory (tear-producing) properties[4][5].

HazardPathway A (1-Cyanocyclohexyl) methanesulfonyl chloride C Exothermic Hydrolysis A->C B Ambient Moisture (H2O) B->C D Hydrogen Chloride (HCl) Gas C->D Rapid release E Sulfonic Acid Derivative C->E F Severe Skin/Eye Burns (H314) D->F G Respiratory Irritation (H336) D->G E->F

Fig 1. Hydrolysis pathway of sulfonyl chlorides leading to corrosive hazards.

Mandatory Personal Protective Equipment (PPE) Matrix

Because of the dual-acid generation upon contact with moisture, standard laboratory attire is insufficient. The following PPE matrix is mandatory for handling this reagent[5][6].

Protection AreaRequired EquipmentMaterial SpecificationCausality / Justification
Hands Double GlovesInner: Nitrile (4 mil)Outer: Butyl Rubber or Heavy Nitrile (8+ mil)Standard latex degrades rapidly upon contact with organic solvents (like DCM or THF) used to dissolve sulfonyl chlorides. Double gloving ensures a fail-safe layer.
Eyes/Face Chemical Goggles & Face ShieldANSI Z87.1 certified, splash-proofPrevents irreversible corneal damage from HCl gas off-gassing or accidental splashing during exothermic quenching[4].
Body Corrosive-Resistant Lab CoatTychem® or heavy-duty flame-retardant cottonProtects against permeation of corrosive liquids. Polyester blends must be avoided as they can melt into the skin during exothermic reactions[7].
Respiratory Fume Hood (Primary)Respirator (Secondary)NIOSH-approved respirator with acid gas/organic vapor cartridgesRequired only if handling outside a certified fume hood or in the event of a spill where exposure limits are exceeded[5].

Step-by-Step Operational Workflow

The following methodology outlines a self-validating system for utilizing (1-Cyanocyclohexyl)methanesulfonyl chloride in a standard sulfonylation reaction.

Step 1: Workspace Validation

  • Verify that the chemical fume hood has a face velocity between 80-120 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • Ensure the workspace is completely free of water, alcohols, and strong bases, as these are highly incompatible and will cause violent reactions[3][4].

  • Purge the reaction flask with an inert gas (Nitrogen or Argon) to eliminate ambient moisture.

Step 2: Reagent Handling and Transfer

  • Tare a thoroughly dried, sealed vial on the balance.

  • Transfer the (1-Cyanocyclohexyl)methanesulfonyl chloride inside the fume hood using a dry spatula. Self-Validation: If the powder appears clumped or releases visible white fumes upon opening, it has already begun hydrolyzing and its molarity is compromised.

  • Immediately seal the source container and place it in a secondary desiccator.

Step 3: Reaction Execution

  • Dissolve the reagent in an anhydrous, non-nucleophilic solvent (e.g., anhydrous Dichloromethane or Tetrahydrofuran) under inert atmosphere.

  • Cool the reaction mixture to 0°C using an ice bath. Causality: Sulfonylation reactions are highly exothermic. Lowering the thermal energy of the system prevents runaway kinetics and minimizes the vaporization of the solvent.

  • Add your amine/nucleophile dropwise, followed by a non-nucleophilic base (e.g., Triethylamine or DIPEA) to scavenge the generated HCl.

Step 4: Safe Quenching Procedure

  • Never add water directly to the neat reagent.

  • To quench unreacted sulfonyl chloride, maintain the reaction at 0°C.

  • Slowly add a weak, aqueous base (e.g., saturated sodium bicarbonate, NaHCO3) dropwise. Causality: The weak base safely neutralizes the HCl and sulfonic acid as they are generated, while the slow addition prevents the sudden release of CO2 gas from causing the flask to overflow.

Workflow S1 1. Workspace Validation Verify Fume Hood & Inert Gas S2 2. PPE Donning Double Gloves, Goggles, Shield S1->S2 S3 3. Reagent Transfer Exclude Ambient Moisture S2->S3 S4 4. Reaction Execution Controlled Addition at 0°C S3->S4 S5 5. Quenching Slow Addition of Weak Base S4->S5 S6 6. Waste Disposal Segregate as Halogenated/Corrosive S5->S6

Fig 2. Step-by-step operational workflow for handling moisture-sensitive sulfonyl chlorides.

Spill Response & Waste Disposal Plan

Emergency Spill Protocol: If a spill occurs inside the fume hood:

  • Isolate: Lower the fume hood sash immediately to contain HCl vapors[5].

  • Absorb: Cover the spill with an inert, dry absorbent material such as dry sand, earth, or vermiculite. Crucial: Do NOT use water, paper towels, or sawdust, as these will react exothermically or ignite[8][9].

  • Collect: Using a plastic scoop (avoid metal as the compound is corrosive to metals[6]), transfer the absorbed material into a rigid, corrosive-resistant polypropylene waste container[4].

  • Decontaminate: Wash the spill area with a dilute alkaline solution (e.g., 5% sodium carbonate) to neutralize residual acids, followed by soap and water.

Routine Waste Disposal: All liquid waste generated from the reaction and quenching process must be collected in a designated, clearly labeled "Halogenated Organic / Corrosive Waste" container. Ensure the waste container is vented or not tightly sealed immediately after quenching, as residual CO2 evolution from the bicarbonate quench can cause the container to pressurize and rupture.

References

  • (1-cyanocyclohexyl)
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Cyanocyclohexyl)methanesulfonyl chloride
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(1-Cyanocyclohexyl)methanesulfonyl chloride
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